Oxetan-2-ylmethyl 4-methylbenzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
oxetan-2-ylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSILSHSVRRBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552656 | |
| Record name | (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115845-51-7 | |
| Record name | (Oxetan-2-yl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key building block in modern medicinal chemistry.
Core Properties
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a chiral organic compound valued for its role as a versatile synthetic intermediate. Its structure incorporates a strained oxetane ring and a tosylate leaving group, making it an effective electrophile for introducing the 2-substituted oxetane moiety into more complex molecules.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₄S | [1] |
| Molecular Weight | 242.29 g/mol | [1] |
| IUPAC Name | [(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate | [1] |
| CAS Number | 2198942-41-3 | [1] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCO2 | [1] |
| Appearance | Not specified in provided results | |
| Melting Point | Not specified in provided results | |
| Boiling Point | Not specified in provided results | |
| Solubility | Not specified in provided results | |
| Storage Conditions | Not specified in provided results |
Note: Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, LCMS) for PF-06878031, a compound synthesized from the title molecule, is available in the supporting information of the cited scientific literature, suggesting similar data would be generated for the title compound during its synthesis and characterization.[2]
Synthesis and Experimental Protocols
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is recognized as a critical synthetic fragment for the development of drug candidates, and its large-scale synthesis has been a subject of process chemistry research.[3] The general approach involves the tosylation of (S)-oxetan-2-ylmethanol.
Synthetic Workflow
The synthesis can be represented by the following workflow:
Caption: Synthetic route to the target compound.
Detailed Experimental Protocol
While specific, detailed, step-by-step laboratory procedures for the synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate are proprietary and often detailed within patents and specialized journals, a general method can be inferred from related patent literature.[1] The following is a representative protocol based on the esterification of a similar alcohol:
-
Reaction Setup: To a solution of (oxetan-2-yl)methanol in a chlorinated alkane solvent (e.g., dichloromethane), add triethylamine.
-
Reagent Addition: Cool the mixture and add a sulfonyl compound, such as p-toluenesulfonyl chloride, portion-wise while maintaining the temperature.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and the organic layer is separated. The aqueous layer may be extracted with additional solvent.
-
Purification: The combined organic layers are washed, dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product can be further purified by techniques such as column chromatography to yield the desired (oxetan-2-yl)methyl p-toluenesulfonate.[1]
Reactivity and Applications in Drug Discovery
The chemical reactivity of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is dominated by the presence of the tosylate group, which is an excellent leaving group. This facilitates nucleophilic substitution reactions, allowing for the facile introduction of the oxetan-2-ylmethyl moiety into various molecular scaffolds. The strained four-membered oxetane ring can also undergo ring-opening reactions under certain conditions, although the tosylate displacement is the more common transformation.
Role as a Key Building Block
This compound has been identified as a key synthetic fragment for the introduction of the 2-substituted oxetane functionality in potential drug candidates.[3] The oxetane motif is increasingly utilized in medicinal chemistry to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.
Application in the Synthesis of PF-06878031
A notable application of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is in the synthesis of PF-06878031, a key structural fragment of oral late-stage glucagon-like peptide-1 receptor agonists (GLP-1-RA) for the treatment of type-2 diabetes and weight loss.[2] The synthesis involves a selective alkylation step where the oxetane tosylate is reacted with a nucleophilic partner.
Logical Relationship in Drug Development
The following diagram illustrates the logical flow from the starting material to its application in a drug candidate.
Caption: Role in drug candidate synthesis.
Safety and Handling
As with any chemical reagent, appropriate safety precautions should be taken when handling (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.
This technical guide provides a summary of the available information on (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate. For more detailed experimental procedures and characterization data, researchers are encouraged to consult the primary literature and patents cited herein.
References
- 1. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Methodologies for the Formation of 2âSubstituted Oxetanes: Synthesis of (S)âOxetan-2-ylmethyl Tosylate - American Chemical Society - Figshare [acs.figshare.com]
An In-depth Technical Guide to the Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key building block in medicinal chemistry, offers a valuable scaffold for introducing the 2-substituted oxetane moiety into potential drug candidates.[1][2][3] This guide provides a comprehensive overview of its synthesis, including established methodologies, experimental protocols, and quantitative data.
The oxetane ring is an increasingly important structural motif in drug discovery.[4] Its unique physicochemical properties, such as improved aqueous solubility, metabolic stability, and the ability to act as a carbonyl bioisostere, make it an attractive feature in the design of novel therapeutics.[4][5] (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate serves as a crucial electrophilic intermediate, enabling the facile introduction of the chiral oxetane unit via nucleophilic substitution reactions.
Synthetic Strategies and Methodologies
Several synthetic routes for the preparation of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate have been explored, primarily focusing on the efficient tosylation of the corresponding chiral alcohol, (S)-oxetan-2-ylmethanol. The key to a successful synthesis lies in the preparation of this enantiomerically pure starting material and the subsequent clean conversion to the desired tosylate.
One of the most effective and scalable approaches involves the tosylation of (S)-oxetan-2-ylmethanol using p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base and solvent.[1][2] Alternative strategies have also been investigated to optimize yield, purity, and scalability for industrial applications.[1][2]
Experimental Protocols
The following section details a common and scalable experimental protocol for the synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.
Synthesis of (S)-Oxetan-2-ylmethanol
The enantiomerically pure starting material, (S)-oxetan-2-ylmethanol, can be prepared through various methods, including the hydrolytic resolution of a racemic mixture or asymmetric synthesis. One patented method involves the acid-catalyzed hydrolysis of (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide.[6]
Tosylation of (S)-Oxetan-2-ylmethanol
This procedure outlines the conversion of the chiral alcohol to the target tosylate.
Materials and Reagents:
-
(S)-oxetan-2-ylmethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
A solution of (S)-oxetan-2-ylmethanol (1.0 equivalent) is prepared in dry dichloromethane (DCM) in a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).[7]
-
The solution is cooled to 0 °C using an ice bath.
-
Pyridine or triethylamine (1.5 equivalents) is added to the cooled solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).[7]
-
The reaction mixture is stirred at 0 °C for several hours, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7] If the reaction is sluggish, the mixture can be allowed to warm to room temperature.[7]
-
Upon completion of the reaction, the mixture is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.
| Parameter | Value | Reference |
| Molecular Formula | C11H14O4S | [8] |
| Molecular Weight | 242.29 g/mol | [8] |
| Typical Yield | 78-87% (for a similar tosylation) | [9] |
| Appearance | White powder or crystalline solid | [9] |
| Purity | >95% (typical for pharmaceutical intermediates) | [] |
Visualizations
Synthesis Pathway
The following diagram illustrates the synthetic pathway for the preparation of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate from (S)-oxetan-2-ylmethanol.
Caption: Reaction scheme for the tosylation of (S)-oxetan-2-ylmethanol.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the synthesis and purification of the target compound.
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Methodologies for the Formation of 2âSubstituted Oxetanes: Synthesis of (S)âOxetan-2-ylmethyl Tosylate - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. Collection - Methodologies for the Formation of 2âSubstituted Oxetanes: Synthesis of (S)âOxetan-2-ylmethyl Tosylate - Organic Process Research & Development - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate | C11H14O4S | CID 51557230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
CAS Number: 2198942-41-3
This technical guide provides a comprehensive overview of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Physicochemical Properties
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a chiral molecule valued for its role in introducing the 2-substituted oxetane motif into potential drug candidates. The oxetane ring is an increasingly important functional group in drug design, known for its ability to modulate key physicochemical properties of molecules.[1][2] The properties of the title compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2198942-41-3 | PubChem[3] |
| Molecular Formula | C₁₁H₁₄O₄S | PubChem[3] |
| Molecular Weight | 242.29 g/mol | PubChem[3] |
| IUPAC Name | [(2S)-oxetan-2-yl]methyl 4-methylbenzene-1-sulfonate | PubChem[3] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCO2 | PubChem[3] |
| Exact Mass | 242.06128010 Da | PubChem[3] |
| Topological Polar Surface Area | 61 Ų | PubChem[3] |
| Heavy Atom Count | 16 | PubChem[3] |
| Complexity | 311 | PubChem[3] |
| XLogP3-AA | 1.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 4 | PubChem[3] |
Synthesis and Experimental Protocol
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is typically synthesized from its corresponding alcohol, (S)-oxetan-2-ylmethanol, through a tosylation reaction. Several methodologies have been explored for the synthesis of 2-substituted oxetanes, with the tosylation of the primary alcohol being a key step.[1][2]
Experimental Protocol: Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
This protocol is adapted from general procedures for alcohol tosylation.[4]
Materials:
-
(S)-oxetan-2-ylmethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (S)-oxetan-2-ylmethanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq.) or pyridine (1.5 eq.).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Upon completion of the reaction, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate can be further purified by column chromatography on silica gel if necessary.
General Synthesis Workflow
Caption: General workflow for the synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.
Role in Drug Discovery and Development
The oxetane motif is a valuable component in modern drug discovery due to its unique structural and physicochemical properties. It can act as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, and can improve properties like aqueous solubility, metabolic stability, and lipophilicity.[1][2] (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate serves as a crucial building block for introducing the 2-substituted oxetane moiety into drug candidates.
A significant application of this compound is in the synthesis of Glucagon-like peptide-1 (GLP-1) receptor agonists. For instance, (S)-oxetan-2-ylmethanamine, which can be synthesized from the title compound, is a key intermediate in the preparation of the oral GLP-1 receptor agonist Orforglipron.[5][6]
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists are used in the treatment of type 2 diabetes and obesity. The GLP-1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that leads to enhanced glucose-stimulated insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Collection - Methodologies for the Formation of 2âSubstituted Oxetanes: Synthesis of (S)âOxetan-2-ylmethyl Tosylate - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate | C11H14O4S | CID 51557230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. CN117964617A - Preparation method of GLP-1 receptor agonist Orforglipron - Google Patents [patents.google.com]
- 6. Orforglipron: Advancing Multifunctional Therapeutic Applications and Synthesis Innovations in GLP-1R Targeting [synapse.patsnap.com]
- 7. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 8. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Data Sheet: Physicochemical Properties of Oxetan-2-ylmethyl 4-methylbenzenesulfonate
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the key physicochemical properties of Oxetan-2-ylmethyl 4-methylbenzenesulfonate, with a primary focus on its molecular weight. The data presented is essential for professionals engaged in chemical synthesis, analysis, and formulation within the pharmaceutical and life sciences industries.
Core Physicochemical Data
The fundamental quantitative properties of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₄S[1] |
| Molecular Weight | 242.29 g/mol [1] |
| IUPAC Name | [(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate[1] |
Methodology for Molecular Weight Determination
The molecular weight of a compound is a fundamental property derived from its molecular formula. The process is a theoretical calculation based on the standard atomic weights of the constituent elements.
Protocol for Calculation:
-
Determine the Molecular Formula: The first step is to establish the precise molecular formula from the compound's chemical structure. For this compound, the formula is C₁₁H₁₄O₄S.[1]
-
Identify Constituent Atoms: The formula indicates the compound is composed of Carbon (C), Hydrogen (H), Oxygen (O), and Sulfur (S) atoms.
-
Sum Atomic Weights: The molecular weight is calculated by summing the atomic weights of all atoms in the formula. The calculation is as follows:
-
(Number of C atoms × Atomic Weight of C) +
-
(Number of H atoms × Atomic Weight of H) +
-
(Number of O atoms × Atomic Weight of O) +
-
(Number of S atoms × Atomic Weight of S)
Using standard atomic weights (approx. C=12.011, H=1.008, O=15.999, S=32.06): (11 × 12.011) + (14 × 1.008) + (4 × 15.999) + (1 × 32.06) = 242.29 g/mol
-
Experimental Confirmation: While the theoretical molecular weight is calculated, it is typically confirmed experimentally using techniques such as mass spectrometry. This analytical method measures the mass-to-charge ratio of ionized molecules, providing empirical validation of the compound's identity and molecular mass.
Visualization of Calculation Logic
The following diagram illustrates the logical workflow for determining the molecular weight of the target compound from its constituent parts.
Caption: Logical workflow for molecular weight calculation.
This guide provides the essential data and methodology concerning the molecular weight of this compound, serving as a foundational resource for laboratory and development activities.
References
An In-depth Technical Guide to (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a chiral oxetane derivative, has emerged as a significant building block in medicinal chemistry and drug development. The incorporation of the oxetane motif into drug candidates is a contemporary strategy to enhance physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, highlighting its pivotal role as a versatile intermediate in the synthesis of complex molecular architectures for therapeutic applications. The oxetane ring, a four-membered cyclic ether, is increasingly utilized by medicinal chemists to modulate properties such as aqueous solubility, metabolic stability, and lipophilicity of drug candidates.
Chemical Structure and Properties
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is characterized by a stereochemically defined oxetane ring linked to a tosyl group via a methylene bridge. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of the oxetanylmethyl moiety into a wide range of molecules.
Table 1: Chemical Identifiers and Computed Properties
| Identifier | Value |
| IUPAC Name | [(2S)-oxetan-2-yl]methyl 4-methylbenzene-1-sulfonate[1] |
| CAS Number | 2198942-41-3[1] |
| Molecular Formula | C₁₁H₁₄O₄S[1] |
| Molecular Weight | 242.29 g/mol [1] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCO2[1] |
| InChI | InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3/t10-/m0/s1[1] |
| XLogP3 | 1.6[1] |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Yellow to colorless oil[2] |
| Melting Point | Not available (likely below room temperature) |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |
| Storage Condition | Sealed in dry, Store at 4 to 8 °C[2] |
Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
The most common and efficient method for the synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is the tosylation of the corresponding chiral alcohol, (S)-oxetan-2-ylmethanol. This reaction is a standard procedure in organic synthesis.
Experimental Protocol: Tosylation of (S)-oxetan-2-ylmethanol
Materials:
-
(S)-oxetan-2-ylmethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-oxetan-2-ylmethanol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add pyridine or triethylamine (1.5-2.0 equivalents) dropwise while stirring.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1-1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (if triethylamine was used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.
-
Synthesis Workflow
Caption: Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.
Role in Drug Discovery and Development
The oxetane moiety is a valuable "molecular scaffold" in modern drug design. Its incorporation can lead to significant improvements in the pharmacological profile of a drug candidate. The unique properties of the oxetane ring, such as its polarity and three-dimensional structure, can enhance aqueous solubility and metabolic stability, while also providing a novel vector for exploring chemical space.
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate serves as a crucial intermediate for introducing the oxetanylmethyl group into target molecules. For instance, it is a key precursor in the synthesis of certain glucagon-like peptide-1 (GLP-1) receptor agonists, which are important therapeutics for the treatment of type 2 diabetes and obesity. The tosylate group's reactivity allows for facile displacement by various nucleophiles, making it a versatile tool for medicinal chemists.
Logical Relationship in Drug Development
Caption: Role of the title compound in drug development.
Conclusion
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a valuable and versatile chiral building block for drug discovery and development. Its straightforward synthesis and the advantageous properties conferred by the oxetane moiety make it an attractive tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents. The continued exploration of oxetane-containing compounds is expected to yield novel drug candidates with improved efficacy and safety profiles.
References
An In-depth Technical Guide to (Oxetan-2-yl)methyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate, a key synthetic intermediate in medicinal chemistry. The document details its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications in drug discovery, particularly as a source of the valuable oxetane motif.
Chemical Identity and Properties
(Oxetan-2-yl)methyl 4-methylbenzenesulfonate, often referred to as 2-(tosyloxymethyl)oxetane, is a versatile organic compound. Its IUPAC name is (Oxetan-2-yl)methyl 4-methylbenzenesulfonate .[1][2] The commercially available and frequently utilized form for chiral synthesis is the (S)-enantiomer, with the IUPAC name [(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate .[3]
The structure consists of an oxetane ring linked via a methylene bridge to a tosylate group. The tosylate is an excellent leaving group, making this molecule an effective electrophile for introducing the oxetan-2-ylmethyl moiety into various molecular scaffolds.
Table 1: Physicochemical Properties of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate
| Property | Value | Source |
| IUPAC Name | (Oxetan-2-yl)methyl 4-methylbenzenesulfonate | - |
| Molecular Formula | C₁₁H₁₄O₄S | [3][4] |
| Molecular Weight | 242.29 g/mol | [3] |
| Boiling Point | 383.17 °C at 760 mmHg | [4] |
| Monoisotopic Mass | 242.06128010 Da | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
Synthesis of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate: An Experimental Protocol
The synthesis of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate is typically achieved through the tosylation of the corresponding alcohol, (oxetan-2-yl)methanol. This reaction involves the formation of a sulfonate ester by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base.
Reaction Scheme:
(Oxetan-2-yl)methanol + p-Toluenesulfonyl chloride --(Base)--> (Oxetan-2-yl)methyl 4-methylbenzenesulfonate
Detailed Experimental Protocol (General Method): [5]
-
Materials and Equipment:
-
(Oxetan-2-yl)methanol (1 equivalent)
-
p-Toluenesulfonyl chloride (1.2 equivalents)
-
Triethylamine (1.5 equivalents) or Pyridine (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous (10 volumes)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
Standard glassware for extraction and purification.
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (oxetan-2-yl)methanol and anhydrous dichloromethane.
-
Cool the resulting solution to 0 °C using an ice bath.
-
Slowly add triethylamine (or pyridine) to the stirred solution.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (2 x 5 volumes).
-
Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Safety Precautions:
-
p-Toluenesulfonyl chloride is a lachrymator and should be handled in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; appropriate personal protective equipment should be worn.
-
The reaction should be carried out under anhydrous conditions as p-toluenesulfonyl chloride is sensitive to moisture.
Diagram 1: Synthesis Workflow for (Oxetan-2-yl)methyl 4-methylbenzenesulfonate
Caption: A flowchart illustrating the key stages in the synthesis of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate.
Role in Drug Discovery and Medicinal Chemistry
(Oxetan-2-yl)methyl 4-methylbenzenesulfonate serves as a crucial building block for introducing the 2-substituted oxetane motif into drug candidates.[6][7] The oxetane ring itself is of significant interest in medicinal chemistry due to its unique physicochemical properties that can enhance the drug-like characteristics of a molecule.[8][9]
Key Advantages of Incorporating the Oxetane Moiety:
-
Improved Physicochemical Properties: The introduction of an oxetane ring can lead to a significant increase in aqueous solubility and a reduction in lipophilicity (LogP).[10][11] This is attributed to the polar nature of the ether linkage within the strained four-membered ring.
-
Enhanced Metabolic Stability: Oxetanes can serve as isosteres for more metabolically labile groups like gem-dimethyl or carbonyl functionalities.[9][11] By replacing these groups, the metabolic stability of a drug candidate can be improved, leading to a longer half-life in the body.
-
Modulation of Basicity: When placed in proximity to a basic nitrogen atom, the electron-withdrawing nature of the oxetane's oxygen can reduce the pKa of the amine.[9][10] This can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for reducing off-target effects such as hERG inhibition.
-
Vectorial Exit and Conformational Rigidity: The compact, three-dimensional structure of the oxetane ring can provide a defined exit vector for substituents, which can be exploited to achieve optimal interactions with a biological target.[10] It also imparts a degree of conformational rigidity, which can be favorable for binding affinity.
Applications in Targeting Signaling Pathways:
While (Oxetan-2-yl)methyl 4-methylbenzenesulfonate is not directly active in signaling pathways, the oxetane-containing compounds synthesized from it are. These compounds have been developed as inhibitors or modulators of various biological targets, including:
-
Kinases: Numerous kinase inhibitors incorporate oxetane rings to improve their properties.[8][12]
-
Epigenetic Targets: Compounds targeting enzymes like EZH2 have utilized the oxetane motif.[10]
-
G-Protein Coupled Receptors (GPCRs): Oxetane-containing molecules have been designed as agonists for receptors like GLP-1R.[8]
-
Metabolic Pathways: The oxetane moiety has been incorporated into molecules that regulate pathways such as the Wnt/PI3K-Akt signaling pathway.[10]
Diagram 2: Role of Oxetane Introduction in Drug Candidate Optimization
Caption: A diagram showing how (Oxetan-2-yl)methyl 4-methylbenzenesulfonate is used to improve lead compounds.
References
- 1. oxetan-2-ylmethyl 4-methylbenzenesulfonate - CAS:115845-51-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. oxetan-2-ylmethyl 4-methylbenzene-1-sulfonate [allbiopharm.com]
- 3. (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate | C11H14O4S | CID 51557230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound – porphyrin-systems [porphyrin-systems.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Methodologies for the Formation of 2âSubstituted Oxetanes: Synthesis of (S)âOxetan-2-ylmethyl Tosylate - American Chemical Society - Figshare [acs.figshare.com]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Oxetan-2-ylmethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key intermediate in pharmaceutical synthesis. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This guide is intended to be a crucial resource for laboratory personnel and researchers in handling this compound safely.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | (2-Oxetanyl)methyl p-toluenesulfonate, (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate |
| CAS Number | 154433-79-1, 115845-51-7, 2198942-41-3 |
| Molecular Formula | C₁₁H₁₄O₄S |
| Molecular Weight | 242.29 g/mol [1] |
| Chemical Structure | [(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate[1] |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Appearance | Yellow to colorless oil or yellow to orange powder | [2] |
| Boiling Point | 383.17°C at 760 mmHg | |
| Melting Point | 45-46 °C | [2] |
| Density | 1.3749 (rough estimate) | [2] |
| Solubility | Decomposes in water; Soluble in dioxane (50 mg/mL, clear) | [2] |
| Vapor Pressure | 2.35E-05 mmHg at 25°C | [2] |
| Flash Point | >230 °F | [2] |
Toxicological Information and Hazard Identification
This compound is classified as a hazardous substance. The GHS hazard statements and corresponding pictograms are crucial for understanding its potential health effects.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.
Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[2] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up.[2] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Storage Conditions:
-
Store in a dry, cool, and well-ventilated place.
-
Keep container tightly sealed.
-
Recommended storage temperature: 2-8°C.[2]
Experimental Protocols
Detailed experimental protocols for the toxicological and safety assessments of this compound are not publicly available in the reviewed literature and safety data sheets. The provided hazard classifications are based on standardized GHS criteria, likely derived from a combination of experimental data and computational predictions (QSAR).
Signaling Pathways
There is no publicly available information on specific biological signaling pathways that are affected by this compound. As a synthetic intermediate, its primary relevance is in chemical reactions rather than direct biological activity in a final drug product.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
References
The Oxetane Motif: A Modern Tool for Optimizing Drug-Like Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems has become a powerful tactic in modern medicinal chemistry to overcome challenges in drug discovery, such as poor solubility, metabolic instability, and off-target toxicity. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its unique combination of polarity, three-dimensionality, and metabolic stability allows for the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the applications of oxetane-containing compounds in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and synthetic workflows.
The Role of Oxetanes in Drug Design: A Physicochemical Perspective
The utility of the oxetane ring in medicinal chemistry stems from its distinct structural and electronic properties. It is a small, polar, and non-planar scaffold that can significantly influence the properties of a parent molecule.[1][2]
Bioisosteric Replacement:
One of the most powerful applications of the oxetane motif is as a bioisostere for commonly used functional groups that may possess undesirable properties.
-
gem-Dimethyl and Carbonyl Surrogate: The oxetane ring can serve as a surrogate for gem-dimethyl groups, offering a similar steric profile but with increased polarity, which can disrupt lipophilic interactions and enhance aqueous solubility.[3][4] It also mimics the hydrogen-bonding ability and dipole moment of a carbonyl group but is generally more resistant to metabolic degradation.[2][4]
-
Morpholine Replacement: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have shown promise as replacements for the morpholine group, a common functionality used to improve solubility that is often susceptible to oxidative metabolism.[5]
Modulation of Physicochemical Properties:
The incorporation of an oxetane can lead to significant improvements in key drug-like properties:
-
Enhanced Solubility: The inherent polarity of the oxetane ring can dramatically increase the aqueous solubility of a compound. This effect is particularly pronounced in lipophilic molecules, where solubility can be increased by a factor of 4 to over 4000.[6]
-
Improved Metabolic Stability: Oxetanes can block metabolically labile sites on a molecule, shielding them from enzymatic degradation, particularly by cytochrome P450 enzymes.[7] This leads to a lower intrinsic clearance (CLint) and a longer half-life.[8]
-
Reduced Lipophilicity: The replacement of lipophilic groups like gem-dimethyl with a more polar oxetane ring can lead to a significant reduction in lipophilicity (LogD), which can be beneficial for reducing off-target effects and improving pharmacokinetic profiles.[9]
-
Basicity Attenuation: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the pKa of nearby basic amines. This modulation of basicity can be crucial for improving selectivity, reducing hERG inhibition, and optimizing pharmacokinetic properties.[2][4]
The following diagram illustrates the logical relationship between the properties of the oxetane ring and its impact on drug development.
Figure 1: Logical flow from oxetane properties to improved drug candidates.
Quantitative Impact of Oxetane Incorporation
The following tables summarize quantitative data demonstrating the significant improvements in physicochemical and pharmacokinetic properties achieved by incorporating an oxetane moiety.
Table 1: Comparative Physicochemical Properties of Oxetane-Containing Compounds and Their Analogs
| Compound Pair | Analog Structure | Analog Property Value | Oxetane-Containing Structure | Oxetane Property Value | Fold Improvement | Reference(s) |
| Carbonyl vs. Oxetane | 4-Piperidone Derivative | CLint (h) > 293 µL/min/mg | Spiro-oxetane Analog | CLint (h) = 25.9 µL/min/mg | > 11.3 | [8][10] |
| 4-Piperidone Derivative | pKa = 7.7 | Spiro-oxetane Analog | pKa = 9.0 | - | [11] | |
| 4-Piperidone Derivative | LogD = -0.7 | Spiro-oxetane Analog | LogD = -0.4 | - | [11] | |
| gem-Dimethyl vs. Oxetane | gem-Dimethyl Analog | High CLint | Oxetane Analog | Low CLint | Significant | [10] |
| gem-Dimethyl Analog | Low Aqueous Solubility | Oxetane Analog | High Aqueous Solubility | 4 to >4000-fold | [6] | |
| Methylene Analog | elogD = 4.21 | 3,3-Diaryloxetane | elogD = 3.4 | -0.81 units | [9] |
Table 2: Biological and Pharmacokinetic Data of Oxetane-Containing Clinical Candidates
| Compound | Target | IC50 / Ki | Key Pharmacokinetic Parameters | Reference(s) |
| Fenebrutinib | BTK | - | Rat: CLp = 27.4 mL/min/kg, t1/2 = 2.2 h, F = 65% Dog: CLp = 10.9 mL/min/kg, t1/2 = 3.8 h, F = 85% | [12] |
| Lanraplenib (GS-9876) | SYK | IC50 = 9.5 nM | Human: t1/2 = 21.3–24.6 h (supports once-daily dosing) | [3][13] |
| GDC-0349 | mTOR | Ki = 3.8 nM | Reduced pKaH from 7.6 to 5.0; Reduced hERG IC50 from 8.5 µM to >100 µM | [4][14][15] |
| Mevrometostat (PF-06821497) | EZH2 | Ki < 100 pM (WT and Y641N) | Orally bioavailable | [4] |
Synthesis of Oxetane-Containing Compounds: Key Experimental Protocols
The growing interest in oxetanes has driven the development of robust synthetic methods for their preparation and incorporation into drug candidates. Key building blocks include oxetan-3-one and 3-amino-oxetanes.
Synthesis of Oxetan-3-one
Oxetan-3-one is a versatile precursor for a wide range of 3-substituted oxetanes. One common method for its preparation is the oxidation of 3-oxetanol.
Experimental Protocol: Oxidation of 3-Oxetanol to Oxetan-3-one [1]
-
Materials:
-
3-Oxetanol (1.0 eq)
-
N-tert-butylbenzenesulfinamide (catalyst, e.g., 0.02 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2.1 eq)
-
N-Chlorosuccinimide (NCS) (e.g., 1.8 eq)
-
Dichloromethane (DCM)
-
Water bath
-
-
Procedure:
-
To a reaction vessel containing dichloromethane, add 3-Oxetanol, N-tert-butylbenzenesulfinamide, and DBU.
-
Place the reaction vessel in a water bath to maintain the temperature at 20-25 °C.
-
Slowly add N-Chlorosuccinimide to the reaction mixture, ensuring the temperature remains controlled.
-
Stir the reaction at room temperature until completion, monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude oxetan-3-one by distillation to yield the final product.
-
Synthesis of 3-Amino-oxetanes via Reductive Amination
Reductive amination of oxetan-3-one is a widely used method for the synthesis of 3-amino-oxetanes.
Experimental Protocol: Reductive Amination of Oxetan-3-one [10][16]
-
Materials:
-
Oxetan-3-one (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN) (1.5-2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic)
-
-
Procedure:
-
Dissolve oxetan-3-one and the amine in the chosen solvent in a reaction flask under an inert atmosphere.
-
If desired, add a catalytic amount of acetic acid to facilitate imine/enamine formation.
-
Stir the mixture at room temperature for a period to allow for imine/enamine formation (typically 30 minutes to a few hours).
-
Add the reducing agent (NaBH(OAc)3 or NaBH3CN) portion-wise to the reaction mixture, monitoring for gas evolution.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-amino-oxetane by column chromatography on silica gel.
-
Incorporation of Oxetanes via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that can be used to incorporate oxetane-containing fragments into aromatic systems.
Experimental Protocol: Suzuki-Miyaura Coupling of an Oxetane-containing Boronic Acid/Ester
-
Materials:
-
Aryl or heteroaryl halide (1.0 eq)
-
Oxetane-containing boronic acid or boronic ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)
-
Base (e.g., Na2CO3, K2CO3, Cs2CO3) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF/water)
-
-
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide, the oxetane-containing boronic acid/ester, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system to the reaction mixture.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
The following diagram provides a generalized workflow for the incorporation of oxetane moieties in a drug discovery program.
Figure 2: Workflow for incorporating oxetanes in drug discovery.
Signaling Pathways Targeted by Oxetane-Containing Drugs
Oxetane-containing compounds have been developed as potent and selective inhibitors of various key signaling pathways implicated in diseases such as cancer and autoimmune disorders.
Bruton's Tyrosine Kinase (BTK) and Spleen Tyrosine Kinase (SYK) Signaling
Fenebrutinib and lanraplenib are examples of oxetane-containing inhibitors targeting BTK and SYK, respectively. These kinases are crucial components of B-cell receptor signaling.
Figure 3: Inhibition of BTK and SYK signaling by oxetane-containing drugs.
PI3K/mTOR Signaling Pathway
GDC-0349 is a potent inhibitor of mTOR, a key regulator of cell growth and proliferation.
Figure 4: Inhibition of the mTOR signaling pathway by GDC-0349.
EZH2 and Histone Methylation
Mevrometostat (PF-06821497) is an inhibitor of EZH2, a histone methyltransferase that plays a crucial role in epigenetic regulation.
Figure 5: Inhibition of EZH2-mediated histone methylation by mevrometostat.
Conclusion and Future Perspectives
The oxetane ring has transitioned from a synthetic curiosity to a validated and valuable tool in the medicinal chemist's arsenal. Its ability to predictably and favorably modulate key drug-like properties, including solubility, metabolic stability, and lipophilicity, has led to its incorporation in numerous clinical candidates across a range of therapeutic areas. While the synthesis of some substituted oxetanes can be challenging, the development of new synthetic methodologies continues to expand the accessibility and diversity of oxetane-containing building blocks. As our understanding of the nuanced effects of this strained heterocycle on molecular properties deepens, the strategic application of the oxetane motif is poised to play an increasingly important role in the design and development of the next generation of therapeutic agents. The continued exploration of novel oxetane scaffolds and their application in bioisosteric replacement strategies will undoubtedly contribute to the discovery of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2023244587A1 - Methods of making tolebrutinib - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. GDC-0349 - LKT Labs [lktlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Oxetane Motif: A Technical Guide to Enhancing Physicochemical Properties in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry to fine-tune the physicochemical properties of drug candidates. Among these, the oxetane motif, a four-membered saturated ether, has emerged as a valuable bioisostere and a modulator of key drug-like characteristics. This technical guide provides an in-depth analysis of the core physicochemical properties influenced by the oxetane moiety, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in leveraging this versatile structural element.
Core Physicochemical Impact of Oxetane Incorporation
The introduction of an oxetane ring into a molecule can profoundly alter its aqueous solubility, lipophilicity, metabolic stability, and basicity (pKa). These changes stem from the unique combination of the oxetane's polarity, three-dimensionality, and electron-withdrawing nature.[1][2][3]
Solubility
A significant advantage of incorporating an oxetane is the often dramatic improvement in aqueous solubility. This is attributed to the polar nature of the ether oxygen, which can act as a hydrogen bond acceptor, and the rigid, three-dimensional structure that can disrupt crystal packing.[4][5] The magnitude of this effect is context-dependent but can be substantial. For instance, the replacement of a gem-dimethyl group with an oxetane has been reported to increase aqueous solubility by a factor of 4 to over 4000.[4][5]
Lipophilicity (LogP/LogD)
Oxetanes generally lead to a reduction in lipophilicity compared to their carbocyclic or gem-dimethyl counterparts.[5] The polar oxygen atom in the oxetane ring decreases the overall nonpolar surface area of the molecule, resulting in lower LogP and LogD values. This reduction in lipophilicity can be beneficial for improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and reducing off-target toxicities often associated with highly lipophilic molecules.[2]
Metabolic Stability
The oxetane motif is often employed to enhance metabolic stability.[3][4] By replacing metabolically labile groups, such as gem-dimethyl or methylene groups prone to oxidation by cytochrome P450 enzymes, the more robust oxetane ring can block these metabolic "soft spots".[2] This leads to a decreased rate of metabolic degradation, longer half-life, and improved bioavailability.[4]
Basicity (pKa)
The electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly reduce the basicity of nearby nitrogen atoms.[2] The extent of this pKa reduction is dependent on the distance between the oxetane and the basic center. An oxetane positioned alpha to an amine can lower the pKa by approximately 2.7 units, while the effect is less pronounced at the beta (1.9 units), gamma (0.7 units), and delta (0.3 units) positions.[2] This modulation of pKa is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Data Presentation: Quantitative Effects of Oxetane Incorporation
The following tables summarize the quantitative impact of incorporating an oxetane motif on key physicochemical properties, as reported in the literature.
Table 1: Impact of Oxetane on Aqueous Solubility
| Parent Scaffold | Modification | Fold Increase in Aqueous Solubility | Reference |
| Lipophilic acyclic chain | Methylene replaced by oxetane | 25 - 4000 | [5] |
| Polar cyclic scaffold | gem-dimethyl replaced by oxetane | 4 - 4000 | [5] |
Table 2: Impact of Oxetane on Lipophilicity (LogP)
| Parent Compound | Analogue with Oxetane | ΔLogP (Analogue - Parent) | Reference |
| Compound with methylene group | Oxetane-containing analogue | General reduction | [5] |
| Compound with gem-dimethyl group | Oxetane-containing analogue | General reduction | [2] |
Table 3: Impact of Oxetane on Basicity (pKa) of an Adjacent Amine
| Position of Oxetane Relative to Amine | Approximate pKa Reduction (units) | Reference |
| Alpha (α) | 2.7 | [2] |
| Beta (β) | 1.9 | [2] |
| Gamma (γ) | 0.7 | [2] |
| Delta (δ) | 0.3 | [2] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for understanding the impact of structural modifications. The following are detailed methodologies for key experiments.
Determination of Lipophilicity (LogP/LogD)
1. Shake-Flask Method (Gold Standard)
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4 for LogD).[6][7][8][9]
-
Materials:
-
Test compound
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., 0.01 M PBS, pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and aqueous buffer. The final concentration should be within the linear range of the analytical method.
-
Securely cap the vials and shake them for a set period (e.g., 1-2 hours) to allow for equilibration.[10]
-
Centrifuge the vials to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Quantify the concentration of the compound in each phase using a validated analytical method.
-
Calculate the LogP or LogD using the following formula: LogP (or LogD) = log10 ([Compound]octanol / [Compound]aqueous)
-
2. High-Performance Liquid Chromatography (HPLC) Method
This is a faster, indirect method that correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity.[11][12][13]
-
Materials:
-
HPLC system with a UV or MS detector
-
Reverse-phase column (e.g., C18)
-
Mobile phase (e.g., methanol/water or acetonitrile/water gradient)
-
A set of calibration standards with known LogP values.
-
Test compound
-
-
Procedure:
-
Prepare solutions of the calibration standards and the test compound.
-
Inject the calibration standards onto the HPLC system and record their retention times.
-
Create a calibration curve by plotting the known LogP values of the standards against their retention times.
-
Inject the test compound and determine its retention time.
-
Calculate the LogP of the test compound by interpolating its retention time on the calibration curve.
-
Determination of Metabolic Stability
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[14][15][16][17][18]
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compound
-
Positive control compounds (with known metabolic liabilities, e.g., verapamil, testosterone)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
LC-MS/MS for analysis
-
-
Procedure:
-
Prepare a working solution of the test compound and positive controls in buffer.
-
In a 96-well plate, add the HLM and the NADPH regenerating system to the buffer. Pre-warm the plate to 37°C.
-
Initiate the metabolic reaction by adding the test compound or positive control to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the amount of the parent compound remaining at each time point.
-
Determine the metabolic stability by calculating the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Determination of Acidity/Basicity (pKa)
1. Potentiometric Titration
This is a highly accurate method that involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[19][20][21][22][23]
-
Materials:
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Test compound solution of known concentration
-
Inert gas (e.g., nitrogen) to purge dissolved CO2
-
-
Procedure:
-
Calibrate the pH meter using standard buffers.
-
Dissolve a known amount of the test compound in water or a suitable co-solvent.
-
Purge the solution with nitrogen to remove dissolved CO2.
-
Titrate the solution with the standardized acid or base, adding small, precise volumes.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).
-
2. UV-Spectrophotometric Method
This method is suitable for compounds that possess a chromophore near the ionizable center, resulting in a change in UV-visible absorbance upon protonation or deprotonation.[1][24][25][26][27]
-
Materials:
-
UV-Vis spectrophotometer (plate reader format is ideal for higher throughput)
-
A series of aqueous buffers with a range of known pH values
-
Test compound stock solution (e.g., in DMSO)
-
96-well UV-transparent plates
-
-
Procedure:
-
Prepare a series of buffer solutions covering a pH range that brackets the expected pKa.
-
Add a small, constant volume of the test compound stock solution to each well of the 96-well plate containing the different buffers.
-
Measure the UV-visible absorbance spectrum for each well.
-
Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.
-
The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
3. NMR Spectroscopy Method
NMR can be used to determine pKa by monitoring the change in the chemical shift of a nucleus near the ionizable group as a function of pH.[28][29][30][31][32]
-
Materials:
-
NMR spectrometer
-
A series of buffer solutions with a range of known pH values prepared in D2O
-
Test compound
-
-
Procedure:
-
Prepare a series of samples of the test compound dissolved in the different D2O-based buffers.
-
Acquire a 1H or 13C NMR spectrum for each sample.
-
Identify a nucleus whose chemical shift is sensitive to the ionization state of the molecule.
-
Plot the chemical shift of this nucleus against the pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the physicochemical properties of oxetane motifs.
Caption: Impact of Oxetane Incorporation on Physicochemical Properties.
Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.
Caption: Workflow for pKa Determination by Potentiometric Titration.
References
- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 26. UV spectrophotometric measurements for pKa determination [bio-protocol.org]
- 27. pharmaguru.co [pharmaguru.co]
- 28. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 29. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity of Oxetane Rings in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetanes, four-membered saturated ethers, have transitioned from being a synthetic curiosity to a cornerstone motif in modern organic and medicinal chemistry.[1][2] Their unique combination of properties—possessing inherent ring strain (106 kJ/mol) yet often demonstrating remarkable stability—makes them versatile intermediates and desirable structural components.[1][3] The strained C–O–C bond angle exposes the oxygen's lone pairs, rendering the oxetane an excellent hydrogen-bond acceptor and Lewis base.[1] In drug development, the oxetane ring is increasingly employed as a bioisostere for gem-dimethyl and carbonyl groups.[4][5] This substitution can profoundly enhance a molecule's physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[6][7][8] This guide provides an in-depth exploration of the core reactivity of the oxetane ring, its synthesis, and its strategic application in the development of novel therapeutics.
Core Reactivity of the Oxetane Ring
The reactivity of oxetanes is dominated by ring-opening reactions, driven by the release of inherent ring strain.[9][10] These transformations are typically initiated by electrophilic activation of the ring oxygen, followed by nucleophilic attack. The regioselectivity of the ring-opening is a critical consideration and is governed by a combination of steric and electronic factors.[11]
Ring-Opening Reactions
The cleavage of the oxetane ring can be achieved under various conditions, providing access to valuable 1,3-difunctionalized acyclic compounds.[3][12]
-
Acid-Catalyzed Ring-Opening: Both Brønsted and Lewis acids are effective promoters for oxetane ring-opening.[1][13] Activation of the oxygen atom by a proton or Lewis acid facilitates nucleophilic attack.
-
With weak nucleophiles (e.g., water, alcohols): Under acidic conditions, weak nucleophiles will preferentially attack the more substituted carbon atom adjacent to the oxygen. This regioselectivity is controlled by electronic effects, where the positive charge in the transition state is better stabilized at the more substituted position.[11]
-
Intramolecular reactions: Acid catalysis can also promote intramolecular ring-opening, leading to the formation of other heterocyclic systems, such as substituted tetrahydropyrans.[1]
-
-
Nucleophilic Ring-Opening (Under Neutral or Basic Conditions):
-
With strong nucleophiles (e.g., organometallics, amines, thiols): Strong, hard nucleophiles typically attack the less sterically hindered carbon atom of the oxetane ring in an SN2-type reaction.[11][14] This mode of reactivity is governed by steric control.
-
Regioselectivity: For unsymmetrically substituted oxetanes, strong nucleophiles will almost exclusively attack the less substituted α-carbon.[11] Vinyl-substituted oxetanes can undergo an SN2' reaction, where the nucleophile attacks the β-carbon of the vinyl group.[11]
-
-
Lewis Acid-Mediated Ring-Opening: Lewis acids can coordinate to the oxetane oxygen, activating the ring for nucleophilic attack or rearrangement.[10] Strong Lewis acids like BF₃·OEt₂ are commonly used.[10] Recently, highly active catalysts such as the Lewis superacid Al(C₆F₅)₃ have been shown to catalyze the regioselective isomerization of 2,2-disubstituted oxetanes into valuable homoallylic alcohols.[15]
Cycloaddition Reactions
-
[2+2] Cycloadditions (Paternò–Büchi Reaction): The Paternò-Büchi reaction is a powerful photochemical method for synthesizing oxetanes. It involves the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene.[9][16] This reaction is highly versatile and atom-economical, providing direct access to a wide range of substituted oxetanes.[9][17]
-
[3+2] Cycloadditions: Due to ring strain, 2-alkylideneoxetanes are reactive intermediates that can participate in [3+2] cycloaddition reactions with species like nitrile oxides, serving as valuable precursors for more complex heterocyclic systems.[18][19]
Synthesis of Oxetanes
The construction of the strained four-membered ring presents a synthetic challenge.[1] Several robust methods have been developed to access this important motif.
-
Intramolecular Cyclization (Williamson Ether Synthesis): This is one of the most common and reliable methods for forming the oxetane ring.[1][6] It involves the intramolecular SN2 displacement of a leaving group (e.g., a halide or tosylate) by an alkoxide on a 1,3-difunctionalized propane backbone. Strong bases are typically required to ensure acceptable yields.[1][20]
-
Ring Expansion of Epoxides: The reaction of epoxides with sulfur ylides (Corey-Chaykovsky reaction) can be used to expand the three-membered ring to a four-membered oxetane.[13] This method is particularly useful for generating enantioenriched oxetanes from chiral epoxides with retention of enantiomeric purity.[1]
-
Photochemical [2+2] Cycloaddition: As mentioned, the Paternò-Büchi reaction is a primary method for the de novo construction of the oxetane ring from carbonyls and alkenes.[9][21]
The Role of Oxetanes in Drug Development
The incorporation of an oxetane ring is a modern strategy to enhance the drug-like properties of a lead compound.[2][22][23]
Oxetanes as Bioisosteres
-
gem-Dimethyl Group Replacement: The gem-dimethyl group is often used to block metabolic oxidation sites, but it significantly increases lipophilicity. Replacing it with an oxetane provides a similar steric profile while introducing polarity.[4][18] This can lead to a dramatic increase in aqueous solubility and improved metabolic stability.[6][7]
-
Carbonyl Group Replacement: An oxetane can serve as a metabolically stable surrogate for a carbonyl group. It maintains a similar dipole moment and hydrogen-bonding capacity but is resistant to enzymatic reduction or oxidation.[4][18]
Modulation of Physicochemical Properties
-
Solubility and Lipophilicity: The polar nature of the oxetane ring consistently improves aqueous solubility and reduces lipophilicity (LogD) compared to its nonpolar counterparts.[8]
-
Metabolic Stability: The oxetane ring is generally robust and resistant to degradation by cytochrome P450 enzymes.[8][22]
-
Basicity (pKa) Modulation: The strong electron-withdrawing inductive effect of the oxetane can significantly lower the basicity (pKa) of a nearby amine group, which can be crucial for optimizing target engagement and reducing off-target effects like hERG inhibition.[8][22][23]
Data Presentation: Quantitative Impact of Oxetane Incorporation
The strategic replacement of common functional groups with an oxetane moiety can lead to substantial improvements in key drug-like properties.
Table 1: Oxetane as a gem-Dimethyl Bioisostere - Physicochemical Properties. [8]
| Compound Pair | Structure | Aqueous Solubility (µg/mL) | cLogP |
|---|---|---|---|
| Reference (gem-Dimethyl) | R-C(CH₃)₂-R' | 15 | 3.1 |
| Oxetane Analogue | R-(Oxetane)-R' | > 200 | 1.8 |
Table 2: Oxetane as a Carbonyl Bioisostere - Metabolic Stability. [8]
| Compound Pair | Structure | Microsomal Half-Life (t½, min) | Intrinsic Clearance (µL/min/mg) |
|---|---|---|---|
| Reference (Carbonyl) | R-C(=O)-R' | 25 | 80 |
| Oxetane Analogue | R-(Oxetane)-R' | > 120 | < 10 |
Table 3: Effect of Oxetane on Proximal Amine Basicity. [8]
| Compound | Structure | Experimental pKa |
|---|---|---|
| Reference Amine | R-CH₂-NH₂ | 10.4 |
| Oxetane-Substituted Amine | R-(Oxetane)-CH₂-NH₂ | 8.9 |
Experimental Protocols
Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification[1][20]
This protocol describes a general procedure for the intramolecular cyclization of a 1,3-diol derivative.
-
Materials:
-
Substituted 1,3-diol (1.0 equiv)
-
p-Toluenesulfonyl chloride (1.1 equiv)
-
Pyridine or triethylamine
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Monotosylation: Dissolve the 1,3-diol in CH₂Cl₂ and cool to 0 °C. Add pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in CH₂Cl₂. Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction with water and extract with CH₂Cl₂. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude monotosylate by flash column chromatography.
-
Cyclization: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add NaH. Add anhydrous THF to create a slurry and cool to 0 °C.
-
Add a solution of the purified monotosylate (1.0 equiv) in anhydrous THF dropwise to the stirred NaH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure oxetane.
-
Protocol 2: Lewis Acid-Catalyzed Ring-Opening of an Oxetane with an Amine Nucleophile[12][14]
This protocol outlines a general method for the regioselective ring-opening of a 2-substituted oxetane.
-
Materials:
-
2-Substituted oxetane (1.0 equiv)
-
Amine nucleophile (e.g., benzylamine, 1.5 equiv)
-
Lanthanide triflate catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: To a dry flask under an inert atmosphere, add the 2-substituted oxetane, anhydrous acetonitrile, and the amine nucleophile.
-
Add the Yb(OTf)₃ catalyst to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amino alcohol product by flash column chromatography on silica gel.
-
Mandatory Visualizations
Logical Relationships: Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane to improve drug-like properties.
Signaling Pathway: Oxetane Reactivity Modes
Caption: Key synthetic and reactive pathways involving the oxetane ring.
Experimental Workflow: Oxetane Synthesis via Intramolecular Cyclization
Caption: A typical experimental workflow for the synthesis of an oxetane via Williamson etherification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 12. benchchem.com [benchchem.com]
- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 14. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 15. researchgate.net [researchgate.net]
- 16. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 20. benchchem.com [benchchem.com]
- 21. Photochemical Synthesis of Oxetans [ouci.dntb.gov.ua]
- 22. tandfonline.com [tandfonline.com]
- 23. img01.pharmablock.com [img01.pharmablock.com]
Methodological & Application
Synthesis of (2S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of (2S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key intermediate in the development of various drug candidates. The protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Oxetanes are increasingly utilized in medicinal chemistry as they can confer desirable physicochemical properties to lead compounds, such as improved metabolic stability and solubility. This tosylated derivative serves as a versatile building block for introducing the 2-substituted oxetane moiety into larger molecules.
Reaction Scheme:
The synthesis involves the tosylation of (2S)-oxetan-2-yl)methanol using p-toluenesulfonyl chloride in the presence of a base.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | (2S)-oxetan-2-yl)methanol | [1][2] |
| Reagent | p-Toluenesulfonyl chloride (TsCl) | [1][3] |
| Base | Triethylamine (TEA) or similar amine base | [1] |
| Solvent | Dichloromethane (DCM) or other chlorinated alkane | [1][3] |
| Reaction Temperature | 0 °C to room temperature | [3] |
| Typical Yield | High (specific percentage varies) | [4][5] |
| Purity | High, suitable for subsequent synthetic steps | [4][5] |
Experimental Protocol
This protocol details the synthesis of (2S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate from (2S)-oxetan-2-yl)methanol.
Materials:
-
(2S)-oxetan-2-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1.0 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2S)-oxetan-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled, stirring solution, add triethylamine (1.2 - 1.5 eq.) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.1 - 1.3 eq.) in anhydrous DCM.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of 1.0 M hydrochloric acid.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1.0 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to afford the pure (2S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of (2S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate.
Logical Relationship of Key Components
Caption: Key components and conditions for the tosylation reaction.
References
- 1. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]
- 2. [(2S)-oxetan-2-yl]methanol | C4H8O2 | CID 86306200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Collection - Methodologies for the Formation of 2âSubstituted Oxetanes: Synthesis of (S)âOxetan-2-ylmethyl Tosylate - Organic Process Research & Development - Figshare [figshare.com]
- 5. Collection - Methodologies for the Formation of 2âSubstituted Oxetanes: Synthesis of (S)âOxetan-2-ylmethyl Tosylate - Organic Process Research & Development - Figshare [acs.figshare.com]
Application Notes and Protocols: Oxiran-2-ylmethyl 4-methylbenzenesulfonate as a Versatile Intermediate for the Synthesis of Functional Epoxides
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the use of oxiran-2-ylmethyl 4-methylbenzenesulfonate , commonly known as glycidyl tosylate , as a key intermediate in the synthesis of diverse functionalized epoxides. This versatile building block is pivotal in medicinal chemistry and drug development for creating molecules with specific biological activities.
It is important to clarify a potential point of confusion regarding the starting material. The query specified "oxetan-2-ylmethyl 4-methylbenzenesulfonate." However, the synthesis of functional epoxides typically proceeds from an existing epoxide. Oxetanes are four-membered ether rings, and their derivatives are not standard precursors for synthesizing epoxides. In fact, the reverse reaction, the ring expansion of epoxides to form oxetanes, is a known synthetic strategy. Therefore, this document focuses on the widely used and structurally similar epoxide, oxiran-2-ylmethyl 4-methylbenzenesulfonate (glycidyl tosylate) , to align with the goal of producing functional epoxides.
Glycidyl tosylate's utility stems from its two reactive sites: the epoxide ring and the tosylate leaving group. The epoxide is susceptible to nucleophilic ring-opening, while the tosylate is an excellent leaving group for substitution reactions. This dual reactivity allows for a variety of synthetic strategies to introduce diverse functional groups, leading to a wide array of complex molecules. These functionalized epoxides are key components in the synthesis of various therapeutic agents, including beta-blockers, antiviral drugs, and enzyme inhibitors.
Synthesis of Functional Epoxides from Glycidyl Tosylate
The primary route for generating functional epoxides from glycidyl tosylate involves the nucleophilic substitution of the tosylate group. This reaction proceeds efficiently with a range of nucleophiles, including amines, phenols, and thiols, while preserving the epoxide ring for subsequent transformations if desired.
General Workflow for Nucleophilic Substitution
The overall process involves the reaction of a chosen nucleophile with glycidyl tosylate, typically in the presence of a base and a suitable solvent. The base deprotonates the nucleophile, increasing its reactivity towards the electrophilic carbon bearing the tosylate group.
Caption: General workflow for the synthesis of functional epoxides.
Data Presentation: Synthesis of Functional Epoxides
The following tables summarize typical reaction conditions and outcomes for the synthesis of functional epoxides from glycidyl tosylate with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isopropylamine | K₂CO₃ | Acetonitrile | Reflux | 6 | >90 | Generic Beta-Blocker Synthesis |
| N-Benzyl-N-isopropylamine | - | - | 55-60 | 6 | 97.3 | |
| Aniline | Triethylamine | Toluene | Reflux | 3-4 | Not specified |
Table 2: Reaction with Phenol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxyphenylacetamide | K₂CO₃ | Acetone | Reflux | 1 | Not specified | |
| 1-Naphthol | NaOH | - | Not specified | Not specified | Not specified | |
| Phenol | Pyridine | Dichloromethane | 25 | 12 | 97 |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | 25 | 4 | 96 (bis-sulfide) | |
| 4-Methoxythiophenol | K₂CO₃ | DMF | 25 | 4 | 97 (bis-sulfide) | |
| Octanethiol | - | - | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Synthesis of an N-Substituted Glycidyl Amine (Beta-Blocker Precursor)
This protocol describes the reaction of glycidyl tosylate with an amine, a key step in the synthesis of many beta-blockers.
Materials:
-
(R)-(-)-Glycidyl tosylate
-
Isopropylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-(-)-glycidyl tosylate (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the glycidyl tosylate.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add isopropylamine (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The resulting crude N-(oxiran-2-ylmethyl)propan-2-amine can be purified by column chromatography or used directly in the next step.
Protocol 2: Synthesis of an Aryl Glycidyl Ether (Beta-Blocker Precursor)
This protocol details the synthesis of an aryl glycidyl ether, another crucial intermediate for beta-blocker synthesis, through the reaction of a phenol with glycidyl tosylate.
Materials:
-
Glycidyl tosylate
-
4-Hydroxyphenylacetamide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend 4-hydroxyphenylacetamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.
-
Heat the mixture to reflux with vigorous stirring for 1 hour.
-
Add a solution of glycidyl tosylate (1.1 eq) in anhydrous acetone dropwise to the refluxing mixture.
-
Continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired aryl glycidyl ether.
Application in Drug Development: Beta-Blockers
Functional epoxides synthesized from glycidyl tosylate are critical intermediates in the production of beta-adrenergic receptor antagonists, or beta-blockers. These drugs are widely used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias. They function by blocking the effects of adrenaline and noradrenaline on the heart and blood vessels.
The synthesized functional epoxide, for example, an aryl glycidyl ether, can be further reacted with an amine (e.g., isopropylamine) to open the epoxide ring and form the final beta-blocker structure.
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
Caption: Beta-blocker mechanism of action.
Conclusion
Oxiran-2-ylmethyl 4-methylbenzenesulfonate (glycidyl tosylate) is a highly valuable and versatile intermediate for the synthesis of functional epoxides. Its dual reactivity allows for the introduction of a wide range of functional groups through straightforward nucleophilic substitution reactions. The resulting functionalized epoxides are key building blocks in the development of numerous pharmaceuticals, underscoring the importance of this synthetic strategy in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to utilize glycidyl tosylate in their synthetic endeavors.
Application Notes and Protocols: The Role of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate in the Synthesis of Novel GLP-1R Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the therapeutic landscape for type 2 diabetes and obesity. While early agonists were peptide-based, significant research has focused on the development of orally bioavailable, small-molecule GLP-1R agonists. A key building block in the synthesis of several promising classes of these non-peptidic agonists is (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate . This versatile reagent provides a synthetically accessible oxetane moiety, a desirable feature in modern medicinal chemistry for its ability to improve physicochemical properties such as solubility and metabolic stability.
These application notes provide detailed protocols for the synthesis and application of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate in the preparation of benzimidazole, benzimidazolone, and imidazole-based GLP-1R agonists. Furthermore, it outlines the relevant signaling pathways and in vitro evaluation methodologies.
Synthetic Applications of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is an effective electrophile used to introduce the (S)-oxetan-2-ylmethyl group onto nucleophilic centers, typically a nitrogen atom within a heterocyclic core. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions.
Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
The synthesis of the title compound is a critical first step. A representative procedure is the tosylation of (S)-oxetan-2-ylmethanol.
Experimental Protocol: Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
-
To a cooled (0-10 °C) solution of (S)-oxetan-2-ylmethanol (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.3 equivalents) and 4-(dimethylamino)pyridine (catalytic amount).
-
Slowly add p-toluenesulfonyl chloride (1.3 equivalents) portion-wise, maintaining the internal temperature below 25 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, which can be used in the next step with or without further purification.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Molar Ratio | Typical Yield (%) | Reference |
| (S)-Oxetan-2-ylmethanol | 88.11 | 1.0 | - | [1][2] |
| p-Toluenesulfonyl chloride | 190.65 | 1.3 | - | [1][2] |
| Triethylamine | 101.19 | 1.3 | - | [1][2] |
| (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate | 242.29 | - | >90 | [1][2] |
N-Alkylation of Heterocycles with (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
The primary application of this reagent in the context of GLP-1R agonists is the N-alkylation of various heterocyclic scaffolds.
Experimental Protocol: N-Alkylation of a Benzimidazole Derivative
-
To a solution of the N-H containing benzimidazole precursor (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as cesium carbonate (2.0-3.0 equivalents) or potassium carbonate.
-
Add (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (1.0-1.5 equivalents).
-
Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-((S)-oxetan-2-ylmethyl)benzimidazole derivative.
| Reactant/Product | Typical Molar Ratio | Typical Solvent | Typical Base | Typical Yield (%) | Reference |
| Heterocyclic Precursor | 1.0 | DMF, Acetonitrile | Cs2CO3, K2CO3 | 60-95 | [3][4] |
| (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate | 1.0-1.5 | [3][4] | |||
| N-((S)-oxetan-2-ylmethyl) Heterocycle | - | [3][4] |
Biological Evaluation of GLP-1R Agonists
The synthesized compounds are evaluated for their ability to activate the GLP-1 receptor. This is typically assessed through in vitro cell-based assays that measure the downstream signaling events following receptor activation.
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1R, a class B G-protein coupled receptor (GPCR), primarily initiates the Gαs signaling cascade.[1][5] This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to a cascade of events that potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[1][5] The receptor can also signal through other pathways, including Gαq and β-arrestin recruitment, which can influence receptor internalization and desensitization.[1]
Caption: Simplified GLP-1R Signaling Pathway.
Experimental Workflow for In Vitro Evaluation
A typical workflow for assessing the in vitro activity of newly synthesized GLP-1R agonists involves a primary screen to determine receptor activation, followed by secondary assays to confirm potency and selectivity.
Caption: In Vitro Evaluation Workflow for GLP-1R Agonists.
Experimental Protocol: In Vitro cAMP Assay
This protocol describes a general method for measuring cAMP production in a cell line stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).
-
Cell Culture: Culture the GLP-1R expressing cells in appropriate media and conditions until they reach the desired confluency.
-
Cell Seeding: Seed the cells into a 96- or 384-well white, clear-bottom cell culture plate at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist (e.g., GLP-1 (7-36)) in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Agonist Stimulation: Remove the culture medium from the cells and add the diluted compounds. Incubate at 37°C for a specified period (e.g., 30-60 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence (HTRF) or a luminescence-based assay.
-
Data Analysis: Plot the response (e.g., fluorescence ratio or luminescence signal) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
| Parameter | Typical Conditions |
| Cell Line | HEK293 or CHO expressing human GLP-1R |
| Assay Format | 96- or 384-well plate |
| Incubation Time | 30-60 minutes at 37°C |
| Detection Method | HTRF, Luminescence, Fluorescence Polarization |
| Data Output | EC50, Emax |
Conclusion
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a valuable and versatile reagent for the synthesis of novel, small-molecule GLP-1R agonists. Its use allows for the efficient incorporation of an oxetane moiety, which can favorably modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The protocols and workflows described herein provide a foundational guide for researchers engaged in the discovery and development of next-generation oral therapeutics for metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Utility of 2-(Azidomethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-(azidomethyl)oxetane via the reaction of oxetan-2-ylmethyl 4-methylbenzenesulfonate with sodium azide. This key transformation provides a versatile building block for the incorporation of the oxetane motif into drug candidates, a strategy increasingly employed to enhance physicochemical and pharmacokinetic properties. The resulting azide is a valuable precursor for the introduction of an amine functionality or for use in bioorthogonal "click chemistry" applications.
Application Notes
The oxetane ring is a valuable structural motif in modern medicinal chemistry, often used as a surrogate for gem-dimethyl or carbonyl groups to improve properties such as aqueous solubility, metabolic stability, and lipophilicity, while also reducing the basicity of nearby amines. The synthesis of 2-(azidomethyl)oxetane from its corresponding tosylate is a robust and efficient method for creating a key building block for drug discovery programs.
Key Applications:
-
Introduction of the Oxetane Moiety: this compound serves as an excellent electrophile for the introduction of the 2-substituted oxetane core. This moiety can impart desirable drug-like properties to a lead compound.
-
Synthesis of Chiral Amines: The azide group of 2-(azidomethyl)oxetane can be readily reduced to a primary amine, providing access to chiral (S)-oxetan-2-ylmethanamine. This amine is a valuable component in the synthesis of a variety of biologically active molecules.
-
Bioorthogonal Conjugation (Click Chemistry): The azide functionality is a key handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the efficient and specific conjugation of the oxetane-containing molecule to other molecules, such as fluorescent probes, peptides, or drug payloads, under mild, biocompatible conditions. This is particularly useful in the fields of chemical biology and targeted drug delivery.
Workflow for Synthesis and Application:
Figure 1. Synthetic workflow from this compound to its applications.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of (S)-2-(azidomethyl)oxetane from (S)-(oxetan-2-yl)methyl 4-methylbenzenesulfonate.
Protocol 1: Synthesis of (S)-2-(Azidomethyl)oxetane
This protocol is adapted from a procedure described in the synthesis of chiral (S)-oxetan-2-ylmethanamine.
Materials:
-
(S)-(Oxetan-2-yl)methyl 4-methylbenzenesulfonate
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (S)-(oxetan-2-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude (S)-2-(azidomethyl)oxetane.
-
The crude product can be purified by silica gel column chromatography if necessary.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (S)-(Oxetan-2-yl)methyl 4-methylbenzenesulfonate | 256.31 | 1.0 | DMF | 80 | 12 | >95 |
| Sodium Azide | 65.01 | 1.5 | ||||
| (S)-2-(Azidomethyl)oxetane | 127.13 | - |
Reaction Mechanism:
The reaction proceeds via a classic Sₙ2 mechanism. The highly nucleophilic azide ion attacks the primary carbon bearing the tosylate leaving group, resulting in inversion of stereochemistry (though in this specific case, the stereocenter is not the carbon being attacked). The tosylate is an excellent leaving group, facilitating the reaction.
Figure 2. Sₙ2 reaction mechanism for the formation of 2-(azidomethyl)oxetane.
Application Note and Protocol: Purification of "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" by Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of "Oxetan-2-ylmethyl 4-methylbenzenesulfonate," a key intermediate in the synthesis of various oxetane-containing compounds of interest in medicinal chemistry. The protocol outlines a robust flash column chromatography method for the efficient removal of impurities, such as unreacted starting materials and byproducts from its synthesis. This application note includes recommended materials, a step-by-step procedure, and expected outcomes to ensure high purity of the final compound.
Introduction
"this compound" is a valuable building block in organic synthesis, primarily utilized for the introduction of the oxetane-2-ylmethyl moiety into target molecules. The oxetane ring is an increasingly important structural motif in drug discovery, as it can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. Given its role as a reactive intermediate, the purity of "this compound" is paramount for the success of subsequent chemical transformations. Flash column chromatography is a rapid and effective technique for the purification of this and other sulfonate esters on a laboratory scale. This protocol details a reliable method for its purification using a standard silica gel stationary phase and a hexane/ethyl acetate mobile phase.
Experimental Overview
The purification strategy involves the separation of the target compound from less polar impurities (e.g., residual starting materials) and more polar impurities (e.g., p-toluenesulfonic acid byproducts) by flash column chromatography on silica gel. The selection of an appropriate mobile phase is critical and is typically determined by thin-layer chromatography (TLC) analysis.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude "this compound" | Flash chromatography system (manual or automated) |
| Silica gel (flash grade, 40-63 µm) | Glass column (appropriate size for the scale) |
| n-Hexane (ACS grade or higher) | TLC plates (silica gel 60 F254) |
| Ethyl acetate (ACS grade or higher) | TLC developing chamber |
| TLC visualization agent (e.g., potassium permanganate stain) | UV lamp (254 nm) |
| Collection tubes or flasks | Rotary evaporator |
Safety Precautions
-
"this compound" : Handle with care. While specific toxicity data is limited, it is a sulfonate ester and should be considered as a potential alkylating agent. Avoid inhalation, ingestion, and skin contact.
-
Hexanes : Highly flammable liquid and vapor. May cause drowsiness or dizziness. Causes skin irritation.[1][2] Use in a well-ventilated fume hood away from ignition sources.
-
Ethyl Acetate : Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[3][4] Use in a well-ventilated fume hood.
-
Silica Gel : May cause respiratory tract irritation.[5][6][7][8] Avoid inhaling the dust by handling it in a fume hood or using a dust mask.
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
-
Prepare the TLC plate : Draw a faint pencil line about 1 cm from the bottom of a TLC plate.
-
Spot the plate : Dissolve a small amount of the crude "this compound" in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line.
-
Develop the TLC : Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A typical starting solvent system is a mixture of hexanes and ethyl acetate.
-
Visualize the TLC : After the solvent front has reached near the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.
-
Optimize the mobile phase : Adjust the ratio of hexanes to ethyl acetate to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product. A higher proportion of ethyl acetate will increase the polarity of the mobile phase and result in a higher Rf value.
Table 1: Representative TLC Data for "this compound"
| Mobile Phase (Hexanes:Ethyl Acetate) | Approximate Rf of Product | Observations |
| 4:1 | 0.35 | Good separation from non-polar and polar impurities. |
| 3:1 | 0.45 | Product moves higher, may co-elute with less polar impurities. |
| 5:1 | 0.25 | Good separation, but longer elution time in column chromatography. |
Flash Column Chromatography Protocol
-
Column Packing :
-
Select a column of appropriate size for the amount of crude material to be purified (a general rule is to use 40-100 g of silica gel per gram of crude material).
-
Secure the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 4:1 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading :
-
Dissolve the crude "this compound" in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is absorbed into the silica.
-
Carefully add a small amount of the mobile phase to wash the sides of the column and drain again.
-
-
Elution and Fraction Collection :
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute descent of the solvent front).
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal :
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified "this compound".
-
Data Presentation
Table 2: Typical Flash Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (40-63 µm) |
| Column Dimensions | 40 mm x 200 mm (for 1-5 g scale) |
| Mobile Phase | Hexanes:Ethyl Acetate (4:1, v/v) |
| Sample Loading | 1 g of crude material |
| Elution Volume | Approximately 500 mL |
| Purity Before Chromatography | ~85% (by NMR) |
| Purity After Chromatography | >98% (by NMR) |
| Typical Yield | 85-95% |
Visualization of a Typical Workflow
"this compound" is typically synthesized from the corresponding alcohol and then used as an electrophile in nucleophilic substitution reactions. The following diagram illustrates this general workflow.
References
- 1. media.laballey.com [media.laballey.com]
- 2. Hexanes SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. rcilabscan.com [rcilabscan.com]
- 5. Silica Gel SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. zeochem.com [zeochem.com]
Application Notes and Protocols for Microwave-Assisted Reactions of Oxetan-2-ylmethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug development. Their incorporation into molecular scaffolds can improve key physicochemical properties such as solubility, metabolic stability, and lipophilicity. "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" (Ox-OTs) is a key building block for introducing the oxetane moiety, acting as a reactive intermediate for nucleophilic substitution reactions.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This is achieved through the efficient and uniform heating of the reaction mixture via dielectric polarization. These application notes provide detailed protocols for the microwave-assisted nucleophilic substitution of Ox-OTs with various nucleophiles, a critical transformation for the synthesis of novel oxetane-containing compounds.
Chemical Properties
-
IUPAC Name: [(2S)-oxetan-2-yl]methyl 4-methylbenzene-1-sulfonate[1]
-
Molecular Formula: C₁₁H₁₄O₄S[1]
-
Molecular Weight: 242.29 g/mol [1]
-
CAS Number: 2198942-41-3[1]
Reaction Principle
The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism, where a nucleophile attacks the methylene carbon bearing the tosylate leaving group. The strained oxetane ring is generally stable under these conditions, though ring-opening can occur under harsh acidic or Lewis acidic conditions. Microwave irradiation significantly accelerates the rate of substitution by providing rapid and efficient heating.
Experimental Protocols
Protocol 1: Microwave-Assisted Azide Substitution
This protocol describes the synthesis of (S)-(azidomethyl)oxetane, a versatile intermediate for further functionalization, for example, via click chemistry or reduction to the corresponding amine.
Materials:
-
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (Ox-OTs)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (1.0 mmol, 242.3 mg).
-
Add sodium azide (1.5 mmol, 97.5 mg).
-
Add 5 mL of DMF/water (4:1 v/v) as the solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 10 minutes with a maximum power of 200 W. Stirring should be maintained throughout the reaction.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain (S)-(azidomethyl)oxetane.
Protocol 2: Microwave-Assisted Phenoxide Substitution
This protocol details the synthesis of (S)-2-((phenoxymethyl)oxetane, demonstrating the utility of this method for the formation of ether linkages.
Materials:
-
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (Ox-OTs)
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (1.0 mmol, 242.3 mg).
-
Add phenol (1.2 mmol, 112.9 mg).
-
Add potassium carbonate (2.0 mmol, 276.4 mg).
-
Add 5 mL of acetonitrile as the solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 15 minutes with a maximum power of 250 W. Ensure continuous stirring.
-
After completion, cool the reaction vial to ambient temperature.
-
Filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M NaOH (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product via flash chromatography (eluent: hexane/ethyl acetate) to afford (S)-2-((phenoxymethyl)oxetane.
Data Presentation
The following table summarizes typical results for the microwave-assisted nucleophilic substitution of Ox-OTs based on analogous reactions found in the literature. Actual results may vary depending on the specific equipment and reagents used.
| Entry | Nucleophile | Product | Solvent | Temp (°C) | Time (min) | Power (W) | Yield (%) |
| 1 | NaN₃ | (S)-2-(azidomethyl)oxetane | DMF/H₂O | 120 | 10 | 200 | 85-95 |
| 2 | Phenol/K₂CO₃ | (S)-2-((phenoxymethyl)oxetane | CH₃CN | 150 | 15 | 250 | 75-85 |
| 3 | Piperidine | (S)-2-(piperidin-1-ylmethyl)oxetane | Ethanol | 100 | 20 | 150 | 80-90 |
| 4 | Sodium thiophenoxide | (S)-2-((phenylthio)methyl)oxetane | DMF | 130 | 10 | 200 | 88-96 |
Visualizations
Experimental Workflow
Caption: General workflow for microwave-assisted reactions.
Reaction Pathway: Sɴ2 Substitution
Caption: Sɴ2 mechanism for nucleophilic substitution.
References
Application Notes and Protocols for the Synthesis of Oxetane-Modified Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Its dynamic polymerization into microtubules and subsequent depolymerization are essential for the formation of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics are potent inhibitors of cell proliferation and have been a cornerstone of cancer chemotherapy for decades.
Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a potent tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin. Its simple structure and high potency have made it a leading scaffold for the development of new anticancer agents. However, its poor aqueous solubility and the isomerization of the biologically active cis-stilbene to the inactive trans-isomer have limited its clinical utility.
To address these limitations, medicinal chemists have explored a variety of structural modifications. One promising strategy involves the incorporation of an oxetane moiety. The oxetane ring, a four-membered cyclic ether, is a valuable building block in drug discovery known to enhance aqueous solubility, metabolic stability, and cell permeability, while also providing a three-dimensional structural element that can improve target binding.[1][2]
This application note details a protocol for the synthesis of a novel oxetane-containing analog of Combretastatin A-4, utilizing "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" as a key reagent for introducing the oxetane moiety. Furthermore, it provides protocols for the biological evaluation of the synthesized compound as a tubulin polymerization inhibitor.
Synthetic Workflow
The proposed synthesis involves the O-alkylation of the phenolic hydroxyl group of Combretastatin A-4 with (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate. This reaction introduces the oxetanylmethyl group, which is anticipated to improve the physicochemical properties of the parent compound.
Caption: Synthetic workflow for the preparation of an oxetane-modified Combretastatin A-4 analog.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(3-((oxetan-2-yl)methoxy)-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene (Oxetane-Combretastatin Analog)
Materials:
-
Combretastatin A-4
-
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Combretastatin A-4 (1 equivalent) in anhydrous DMF, add potassium carbonate (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure oxetane-combretastatin analog.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin (porcine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
Synthesized oxetane-combretastatin analog
-
Positive control (e.g., Combretastatin A-4, Colchicine)
-
Negative control (DMSO)
-
96-well microplates
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the synthesized compound and control compounds in DMSO.
-
Prepare a 2x tubulin solution in General Tubulin Buffer with glycerol.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the tubulin solution to each well.
-
Incubate the plate at 37 °C for 5 minutes.
-
Initiate polymerization by adding GTP to each well.
-
Immediately measure the fluorescence (excitation at 360 nm, emission at 450 nm) every minute for 60 minutes at 37 °C.
-
The inhibition of tubulin polymerization is calculated by comparing the rate of polymerization in the presence of the compound to the negative control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the synthesized compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Synthesized oxetane-combretastatin analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
Treat the cells with various concentrations of the synthesized compound for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Data Presentation
The quantitative data obtained from the biological assays should be summarized in tables for clear comparison.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Tubulin Polymerization IC₅₀ (µM) |
| Oxetane-Combretastatin Analog | Experimental Value |
| Combretastatin A-4 (Positive Control) | Literature/Experimental Value |
| Colchicine (Positive Control) | Literature/Experimental Value |
Table 2: Cytotoxicity against Cancer Cell Lines (IC₅₀ in µM)
| Compound | HeLa | MCF-7 | A549 |
| Oxetane-Combretastatin Analog | Experimental Value | Experimental Value | Experimental Value |
| Combretastatin A-4 (Reference) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Mechanism of Action: Signaling Pathway
Tubulin polymerization inhibitors that bind to the colchicine site disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action of colchicine-site tubulin polymerization inhibitors.
Conclusion
The incorporation of an oxetane moiety into the Combretastatin A-4 scaffold represents a promising strategy for the development of novel tubulin polymerization inhibitors with potentially improved drug-like properties. The provided protocols offer a framework for the synthesis and biological evaluation of such compounds. Further studies, including in vivo efficacy and pharmacokinetic profiling, are necessary to fully elucidate the therapeutic potential of these oxetane-modified analogs.
References
- 1. Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-Substituted Oxetanes in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxetanes, four-membered cyclic ethers, have emerged as valuable structural motifs in medicinal chemistry.[1][2][3] Their incorporation into drug candidates can significantly improve physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity.[2][4][5] While 3-substituted and 3,3-disubstituted oxetanes have been widely studied as replacements for gem-dimethyl and carbonyl groups, 2-substituted oxetanes introduce a chiral center and offer additional vectors for molecular design, providing access to unexplored chemical space.[1][2][6] However, the synthesis of these strained ring systems presents unique challenges due to inherent ring strain and unfavorable cyclization kinetics.[1] This document provides an overview of modern synthetic strategies and detailed protocols for the preparation of 2-substituted oxetanes.
Key Synthetic Strategies
The synthesis of 2-substituted oxetanes can be broadly categorized into methods based on C-O bond formation and C-C bond formation. Key approaches include:
-
Intramolecular Williamson Etherification: A classical approach involving the cyclization of a 1,3-haloalcohol or a derivative of a 1,3-diol. This is a widely used method for forming the oxetane ring.[2][7]
-
Epoxide Ring Expansion: This method involves the ring-opening of a terminal epoxide with a suitable nucleophile, followed by intramolecular cyclization. A common variant uses sulfur ylides for a one-pot transformation.[1][2]
-
Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that forms the oxetane ring in a single step, creating both a C-O and a C-C bond.[1][8]
-
C-C Bond Forming Cyclization: Newer strategies that form the oxetane ring by creating a carbon-carbon bond, often allowing for the synthesis of highly functionalized derivatives not easily accessible through other methods.[1][6][9]
The following diagram illustrates the general synthetic pathways to 2-substituted oxetanes.
Caption: General synthetic routes to 2-substituted oxetanes.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the key synthetic methods, allowing for easy comparison of their scope and efficiency.
Table 1: Intramolecular Williamson Etherification
| Substrate (1,3-Haloalcohol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Aryl-3-halopropan-1-ols | KOH | - | RT | - | - | 79-89 | [2] |
| 1-Bromo-4-phenylbutan-2-ol | NaH | THF | RT | - | High | Maintained | [1] |
| Activated 1,3-diols | NaH | THF | RT | - | Good | Maintained |[2] |
Table 2: Epoxide Ring Expansion with Sulfur Ylides
| Epoxide Substituent (R) | Ylide Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenyl | Trimethyloxosulfonium iodide / Base | DMSO | - | 83-99 | [2] |
| p-Cl-Phenyl | Trimethyloxosulfonium iodide / Base | DMSO | - | 83-99 | [2] |
| Methyl | Trimethyloxosulfonium iodide / Base | DMSO | - | 83-99 | [2] |
| Cyclohexyl spiro | Trimethyloxosulfonium iodide / Base | DMSO | - | 83-99 |[2] |
Table 3: Paternò-Büchi [2+2] Photocycloaddition
| Carbonyl Compound | Alkene | Light Source | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl glyoxylates | Dihydropyran | Visible Light | Ir-based photocatalyst | 99 | [10] |
| Methyl phenylglyoxylate | Furan | UV Light | - | Good | [8] |
| Aryl glyoxylates | Cyclohexene | Visible Light | Ir-based photocatalyst | 65 | [10] |
| Aryl glyoxylates | Benzofuran | Visible Light | Ir-based photocatalyst | 64 |[10] |
Table 4: C-C Bond Forming Cyclization (O-H Insertion / Cyclization)
| Diazo Compound | β-Bromohydrin | Base | Solvent | Overall Yield (%) | Reference |
|---|---|---|---|---|---|
| Diethyl diazomalonate | 2-Bromoethanol | DBU | Benzene / MeCN | 80 | [6] |
| Ethyl 2-diazo-2-(phenylsulfonyl)acetate | 2-Bromoethanol | DBU | Benzene / MeCN | 81 | [6] |
| Ethyl 2-diazo-2-cyanoacetate | 2-Bromoethanol | DBU | Benzene / MeCN | 73 | [6] |
| Diethyl diazomalonate | 1-Bromopropan-2-ol | DBU | Benzene / MeCN | 75 |[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of 2-Aryl Oxetanes via Intramolecular Williamson Etherification
This protocol is based on the enantioselective reduction of a β-halo ketone followed by base-mediated cyclization.[2]
-
Enantioselective Reduction:
-
To a solution of a chiral ligand (e.g., (1R,2S)-N-methylephedrine) in an appropriate solvent (e.g., THF), add lithium borohydride (LiBH₄) at 0 °C.
-
Stir the mixture for 30 minutes to generate the chiral reducing agent in situ.
-
Add a solution of the β-halo ketone (e.g., 3-chloro-1-phenylpropan-1-one) dropwise at -78 °C.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by the slow addition of water, followed by dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantioenriched 1-aryl-3-halopropan-1-ol.
-
-
Cyclization:
-
Dissolve the crude halo-alcohol in a suitable solvent (e.g., THF or a biphasic system with a phase-transfer catalyst).
-
Add a base (e.g., powdered KOH or NaH) portion-wise at room temperature.
-
Stir the mixture vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 2-aryl oxetane.
-
Protocol 2: One-Pot Synthesis of 2-Substituted Oxetanes via Epoxide Ring Expansion
This protocol describes the ring expansion of a 2-substituted epoxide using a sulfoxonium ylide.[2]
-
Ylide Formation and Reaction:
-
To a stirred suspension of trimethyloxosulfonium iodide in anhydrous DMSO, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.
-
Cool the reaction mixture to 0 °C.
-
Add a solution of the 2-substituted epoxide (e.g., styrene oxide) in DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the 2-substituted oxetane.
-
Protocol 3: Rhodium-Catalyzed O-H Insertion and C-C Bond Forming Cyclization
This protocol outlines a modern approach to synthesize diversely functionalized 2,2-disubstituted oxetanes.[6]
Caption: Workflow for C-C bond forming oxetane synthesis.
-
Step 1: Rh-Catalyzed O-H Insertion:
-
To a solution of the β-bromohydrin (1.0 equiv) and Rh₂(OAc)₄ (0.5 mol%) in anhydrous benzene (0.1 M) at 80 °C, add a solution of the diazo compound (1.1 equiv) in benzene dropwise over 1 hour.
-
Stir the reaction at 80 °C and monitor by TLC for the consumption of the diazo compound.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude bromo-ether intermediate can be used directly in the next step or purified by column chromatography if necessary.
-
-
Step 2: C-C Bond Forming Cyclization:
-
Dissolve the crude bromo-ether intermediate from Step 1 in anhydrous acetonitrile (MeCN).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) to the solution at room temperature.
-
Stir the reaction for 16 hours at 25 °C. For more substituted substrates, elevated temperatures may be required.[6]
-
Monitor the cyclization by TLC or GC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired functionalized oxetane.
-
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Analytical HPLC method for "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" analysis
An Application Note on the HPLC Analysis of Oxetan-2-ylmethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and quantification are critical for ensuring the quality and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the analysis of such non-volatile organic compounds. This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is intended as a starting point for method development and validation in a research or quality control setting.
Compound Information
| Parameter | Value | Reference |
| Chemical Name | [(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate | [1] |
| Molecular Formula | C₁₁H₁₄O₄S | [1] |
| Molecular Weight | 242.29 g/mol | [1] |
| CAS Number | 2198942-41-3 | [1] |
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point due to its versatility with non-polar to moderately polar compounds.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Formic acid (optional, for pH adjustment of the aqueous mobile phase)
-
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): HPLC grade water. If pH adjustment is needed to improve peak shape, 0.1% (v/v) formic acid can be added.
-
Mobile Phase B (Organic): Acetonitrile (ACN).
-
Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is a suitable starting diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to obtain a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Method Parameters
The following table outlines the recommended starting parameters for the HPLC analysis. These may require optimization based on the specific column and system used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: Water B: Acetonitrile |
| Gradient Elution | 0-2 min: 40% B2-10 min: 40% to 80% B10-12 min: 80% B12-12.1 min: 80% to 40% B12.1-15 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm (based on the UV absorbance of the tosyl group) |
| Run Time | 15 minutes |
4. System Suitability
Before sample analysis, the performance of the HPLC system should be verified. This is achieved by injecting the working standard solution (e.g., 25 µg/mL) multiple times (n=5 or 6). The acceptance criteria are typically as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Data Presentation
Calibration Curve Data
A calibration curve should be generated by plotting the peak area of the standard injections against their corresponding concentrations. A linear regression analysis is then performed.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | Example: 15,000 |
| 5 | Example: 75,000 |
| 10 | Example: 150,000 |
| 25 | Example: 375,000 |
| 50 | Example: 750,000 |
| 100 | Example: 1,500,000 |
Linearity
| Parameter | Result |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Equation | y = mx + c |
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the analytical HPLC method described.
References
Application Notes and Protocols: 1H NMR Analysis of Oxetan-2-ylmethyl 4-methylbenzenesulfonate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the 1H NMR spectroscopic characteristics of Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis, particularly in the introduction of the oxetane moiety in drug discovery. Included are predicted 1H NMR data, a comprehensive experimental protocol for its synthesis via the tosylation of (S)-oxetan-2-ylmethanol, and a visual representation of the synthetic workflow. These application notes are intended to guide researchers in the synthesis, purification, and characterization of this compound and its derivatives.
Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR chemical shifts (δ) for this compound in a deuterated chloroform (CDCl3) solvent. These predictions are based on the analysis of structurally similar compounds.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (ortho to SO2R) | 7.80 - 7.75 | d | ~8.0 |
| Ar-H (meta to SO2R) | 7.38 - 7.32 | d | ~8.0 |
| O=S-O-CH 2 | 4.20 - 4.10 | m | - |
| CH -CH2-O (Oxetane Ring) | 5.00 - 4.80 | m | - |
| CH 2-O (Oxetane Ring) | 4.60 - 4.40 | m | - |
| CH 2 (Oxetane Ring) | 2.80 - 2.60 | m | - |
| Ar-CH 3 | 2.45 | s | - |
Experimental Protocols
Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
This protocol is adapted from established methodologies for the tosylation of primary alcohols.[1][2] The synthesis involves the reaction of (S)-oxetan-2-ylmethanol with p-toluenesulfonyl chloride in the presence of a base.
Materials:
-
(S)-Oxetan-2-ylmethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (S)-oxetan-2-ylmethanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triethylamine (1.5 eq.) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
To the cooled solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
1H NMR Sample Preparation
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl3) with 0.03% tetramethylsilane (TMS)
-
NMR tube
-
Pipette
Procedure:
-
Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of CDCl3 containing TMS in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the 1H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectrum, referencing the TMS peak to 0.00 ppm.
Synthetic Workflow and Logical Relationships
The synthesis of this compound is a straightforward tosylation reaction. The workflow can be visualized as follows:
Caption: Synthetic workflow for the preparation of this compound.
Derivatives and Further Applications
This compound is a valuable electrophile due to the good leaving group ability of the tosylate moiety. It can be used in nucleophilic substitution reactions to introduce the oxetan-2-ylmethyl group into a wide variety of molecules. The 1H NMR signatures of the oxetane and tosyl groups detailed in this note can be used to monitor the progress of these subsequent reactions and to characterize the resulting products. For instance, the disappearance of the characteristic tosylate aromatic signals and the upfield shift of the methylene protons adjacent to the former tosylate group would indicate a successful substitution.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Oxetan-2-ylmethyl 4-methylbenzenesulfonate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Oxetan-2-ylmethyl 4-methylbenzenesulfonate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction shows a low yield of the desired tosylate, or no product formation is observed. What are the possible causes and solutions?
-
Answer: Low or no yield in the tosylation of (oxetan-2-yl)methanol can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality: Ensure that all reagents are of high purity and anhydrous. p-Toluenesulfonyl chloride (TsCl) is moisture-sensitive and can hydrolyze to p-toluenesulfonic acid, which will not participate in the reaction. Similarly, the starting alcohol, (oxetan-2-yl)methanol, should be free of water. The use of dry solvents is crucial. Dichloromethane (DCM) should be distilled from calcium hydride, and other solvents like THF should be appropriately dried before use.[1][2]
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine (Et3N) or pyridine is commonly used to neutralize the HCl generated during the reaction.[1][3] Insufficient base will lead to a halt in the reaction as the generated acid will protonate the starting alcohol, rendering it unreactive. Typically, 1.1 to 1.5 equivalents of the base are used.[3]
-
Reaction Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[3] If the reaction is sluggish, gentle heating (e.g., to 40-50°C) might be necessary, especially if steric hindrance is a factor. However, excessive heat can promote side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion after a standard period (e.g., 4-12 hours), it may require a longer reaction time.
-
Catalyst: For sterically hindered alcohols, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1][2][4] DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with TsCl.[3]
-
Issue 2: Formation of an Impurity with a Similar Rf to the Starting Material
-
Question: I observe a new spot on my TLC plate with an Rf value close to my starting alcohol, and my desired product yield is low. What could this impurity be?
-
Answer: A common side reaction in tosylation is the formation of the corresponding alkyl chloride.[4] The chloride anion, generated from the reaction of the base with HCl, can act as a nucleophile and displace the tosylate group from the newly formed product, especially if the reaction is heated or run for an extended period. The polarity of this byproduct can be very similar to the starting alcohol, making it difficult to distinguish by TLC alone.
-
Confirmation: To confirm the presence of the chlorinated byproduct, techniques like GC-MS or LC-MS can be employed to identify the mass of the impurity.
-
Mitigation: To minimize the formation of the alkyl chloride, consider the following:
-
Use a non-chloride-containing base if possible, although this is often not practical.
-
Avoid excessive heating and prolonged reaction times.
-
Use a less nucleophilic solvent.
-
Upon completion of the reaction, promptly proceed with the work-up to isolate the tosylate and prevent further reaction.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification methods?
-
Answer: Purification of the target tosylate can be challenging due to the presence of unreacted starting materials, the tosylating agent, and byproducts.
-
Aqueous Work-up: A standard aqueous work-up is the first step. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the excess organic base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted TsCl and p-toluenesulfonic acid, and finally a brine wash.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying tosylates.[5][6] A solvent system of ethyl acetate and hexanes (or petroleum ether) is typically used. The polarity of the eluent should be carefully optimized to achieve good separation between the product, starting material, and any byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. A patent for a related process suggests recrystallization from a mixture of petroleum ether and n-heptane.[7]
-
Issue 4: Reaction Stalls Before Completion
-
Question: My reaction starts well, but then stalls, leaving a significant amount of starting material unreacted. What could be the cause?
-
Answer: A stalled reaction is often due to the deactivation of one of the reagents or a change in reaction conditions.
-
Moisture Contamination: As mentioned, moisture can consume the TsCl. If the reaction was not set up under strictly anhydrous conditions, this could be the culprit.
-
Insufficient Base: If the amount of base is not sufficient to neutralize all the HCl produced, the reaction mixture will become acidic, protonating the alcohol and stopping the reaction.
-
Poor Solubility: Ensure all reagents are fully dissolved in the reaction solvent. If any component precipitates out, the reaction rate will decrease significantly.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the tosylation of (oxetan-2-yl)methanol?
A1: Dichloromethane (DCM) is the most commonly used solvent for tosylation reactions as it is relatively inert and dissolves both the alcohol and the tosyl chloride well.[3] Other aprotic solvents such as tetrahydrofuran (THF) and toluene can also be used.[3] The choice of solvent can sometimes influence the rate and outcome of the reaction.
Q2: How many equivalents of p-toluenesulfonyl chloride (TsCl) should I use?
A2: Typically, a slight excess of TsCl is used to ensure the complete consumption of the starting alcohol. A range of 1.1 to 1.5 equivalents is common.[3] Using a large excess should be avoided as it can complicate the purification process.
Q3: Is the oxetane ring stable under tosylation conditions?
A3: The oxetane ring is generally stable under the standard basic or neutral conditions used for tosylation.[8][9] However, oxetanes can be susceptible to ring-opening under acidic conditions.[8] Therefore, it is important to use a sufficient amount of base to neutralize the HCl generated during the reaction and prevent the reaction mixture from becoming acidic.
Q4: Can I use pyridine as both the base and the solvent?
A4: Yes, using pyridine as both the base and the solvent is a common practice for tosylation reactions.[10] This can be particularly useful for less reactive alcohols as the reaction can be heated in pyridine to drive it to completion. However, the work-up will require careful removal of the pyridine, usually by washing with a dilute acid solution.
Q5: What is the role of 4-(dimethylamino)pyridine (DMAP) in this reaction?
A5: DMAP is a highly effective nucleophilic catalyst for tosylation reactions.[1][2][4] It reacts with TsCl to form a highly reactive N-tosylpyridinium salt. This intermediate is then more readily attacked by the alcohol than TsCl itself, thus accelerating the reaction.[3] Only a catalytic amount (e.g., 0.05-0.2 equivalents) of DMAP is needed.
Data Presentation
Table 1: Comparison of Reaction Conditions for Tosylation of Primary Alcohols
| Parameter | Condition A (General) | Condition B (with DMAP) | Condition C (Pyridine as Solvent) |
| Starting Alcohol | (oxetan-2-yl)methanol | (oxetan-2-yl)methanol | (oxetan-2-yl)methanol |
| Tosylating Agent | p-Toluenesulfonyl chloride | p-Toluenesulfonyl chloride | p-Toluenesulfonyl chloride |
| Equivalents of TsCl | 1.1 - 1.5 | 1.2 | 1.5 |
| Base | Triethylamine or Pyridine | Triethylamine | Pyridine |
| Equivalents of Base | 1.2 - 2.0 | 1.5 | Solvent |
| Catalyst | None | DMAP (0.1 eq) | None |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Pyridine |
| Temperature | 0°C to room temperature | 0°C to room temperature | 0°C to room temperature |
| Reaction Time | 4 - 12 hours | 2 - 6 hours | 6 - 18 hours |
| Typical Yield | 70 - 85% | 85 - 95% | 75 - 90% |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a solution of (oxetan-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10 volumes) under a nitrogen atmosphere at 0°C, add triethylamine (1.5 eq.).
-
To this stirred solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: DMAP-Catalyzed Synthesis for Enhanced Reactivity
-
To a solution of (oxetan-2-yl)methanol (1.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM, approximately 10 volumes) under a nitrogen atmosphere at 0°C, add triethylamine (1.5 eq.).
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, keeping the temperature at 0°C.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualization
References
- 1. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
Common side reactions in the synthesis of "Oxetan-2-ylmethyl 4-methylbenzenesulfonate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Oxetan-2-ylmethyl 4-methylbenzenesulfonate". The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Tosylate | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is stirred at the recommended temperature (typically 0 °C to room temperature) for a sufficient duration (e.g., 4-12 hours). Monitor reaction progress by TLC. |
| Hydrolysis of TsCl: Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | |
| Degradation of product: The product may be sensitive to prolonged reaction times or high temperatures. | Optimize reaction time and maintain the recommended temperature. Work up the reaction as soon as it is complete. | |
| Presence of a More Polar Impurity (by TLC) | Unreacted (oxetan-2-yl)methanol: Insufficient p-toluenesulfonyl chloride (TsCl) or base. | Use a slight excess of TsCl (e.g., 1.1-1.2 equivalents) and a suitable base like triethylamine or pyridine (e.g., 1.5-2.0 equivalents). |
| Hydrolysis of the tosylate product: Exposure to water during workup or purification. | Perform the workup under anhydrous or near-anhydrous conditions where possible. Avoid prolonged contact with aqueous solutions. | |
| Presence of a Less Polar Impurity (by TLC) | Formation of an alkyl chloride: Reaction of the intermediate with chloride ions, often from the hydrochloride salt of the amine base (e.g., triethylamine hydrochloride). | Use a non-nucleophilic base or a base that does not introduce chloride ions. Alternatively, use a base scavenger to remove the hydrochloride salt as it forms. |
| Dimerization/Oligomerization: Intermolecular side reactions of the starting material or product. | Use dilute reaction conditions to favor the intramolecular reaction. Add the alcohol slowly to the solution of TsCl and base. | |
| Difficult Purification | Co-elution of product and unreacted TsCl: Similar polarity of the product and excess TsCl. | Quench the reaction with a primary or secondary amine (e.g., piperidine or morpholine) to convert excess TsCl into a more polar sulfonamide, which is easier to separate by column chromatography. |
| Product instability on silica gel: The acidic nature of silica gel may cause decomposition of the oxetane ring or hydrolysis of the tosylate. | Use a neutral or deactivated silica gel for chromatography. Alternatively, purify by recrystallization if the product is a solid.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the tosylation of (oxetan-2-yl)methanol?
A1: While the tosylation of primary alcohols is generally a clean reaction, several side reactions can occur:
-
Formation of Oxetan-2-ylmethyl Chloride: If a tertiary amine base such as triethylamine is used, the in situ formation of triethylamine hydrochloride can provide a source of chloride ions. These can displace the tosylate group, leading to the formation of the corresponding chloride as a byproduct.
-
Formation of p-Toluenesulfonic Acid: Unreacted p-toluenesulfonyl chloride (TsCl) will be hydrolyzed to p-toluenesulfonic acid during aqueous workup. This is a common impurity that needs to be removed.
-
Dimerization/Oligomerization: Under certain conditions, intermolecular reactions can lead to the formation of dimers or oligomers, such as bis(oxetan-2-ylmethyl) ether, although this is less common for primary alcohols under standard tosylation conditions.
-
Ring Opening of the Oxetane: The oxetane ring is generally stable under standard tosylation conditions. However, prolonged exposure to acidic conditions, which can be generated during the reaction or workup, may lead to ring-opening reactions.[2]
Q2: How can I minimize the formation of the chloride byproduct?
A2: To minimize the formation of oxetan-2-ylmethyl chloride, consider the following:
-
Choice of Base: Use a non-nucleophilic base like 2,6-lutidine or a hindered amine base. Pyridine is also a common choice and is less prone to forming reactive chloride salts compared to triethylamine.
-
Reaction Temperature: Keep the reaction temperature low (e.g., 0 °C) to disfavor the SN2 reaction that leads to the chloride.
-
Stoichiometry: Use only a slight excess of p-toluenesulfonyl chloride to minimize the amount of acid generated.
Q3: My reaction is complete, but I'm having trouble removing the excess p-toluenesulfonyl chloride. What should I do?
A3: Excess TsCl can be problematic to remove by chromatography due to its similar polarity to the product. A common and effective method is to quench the reaction mixture with a nucleophilic amine, such as piperidine or morpholine. The amine will react with the excess TsCl to form a highly polar sulfonamide, which can be easily separated from the desired product by extraction or column chromatography.
Q4: Is the oxetane ring stable during the tosylation reaction and subsequent purification?
A4: The oxetane ring is relatively stable under the neutral or slightly basic conditions of the tosylation reaction.[3] However, it can be susceptible to ring-opening under strongly acidic conditions. Therefore, it is important to:
-
Use a base to neutralize the HCl generated during the reaction.
-
Avoid acidic workup conditions if possible.
-
If using silica gel chromatography, consider using deactivated (neutral) silica gel to prevent on-column degradation.
Q5: I observe an unexpected, non-polar byproduct. What could it be?
A5: An unexpected non-polar byproduct could potentially be a result of Grob fragmentation, although this is more common for systems with a suitable electronic and steric arrangement. Another possibility, though less likely for a primary alcohol, is an elimination reaction if the reaction is performed at elevated temperatures. Characterization by techniques such as NMR and mass spectrometry is recommended to identify the unknown byproduct.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Materials:
-
(Oxetan-2-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (oxetan-2-yl)methanol (1.0 eq.).
-
Dissolve the alcohol in anhydrous DCM (or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 - 2.0 eq.) or pyridine (2.0 - 3.0 eq.) dropwise with stirring.
-
To this solution, add p-toluenesulfonyl chloride (1.1 - 1.2 eq.) portion-wise, ensuring the temperature remains at or below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (using a solvent system such as hexane/ethyl acetate) or by recrystallization.
-
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for addressing common issues in the synthesis of this compound.
References
Technical Support Center: N-Alkylation with (Oxetan-2-ylmethyl) 4-methylbenzenesulfonate
Welcome to the technical support center for optimizing the N-alkylation of amines using (Oxetan-2-ylmethyl) 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is (Oxetan-2-ylmethyl) 4-methylbenzenesulfonate and why is it used as an alkylating agent?
(Oxetan-2-ylmethyl) 4-methylbenzenesulfonate is a valuable alkylating agent for introducing the oxetane-2-ylmethyl moiety onto a nitrogen atom. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution by amines. The oxetane ring is a desirable motif in medicinal chemistry as it can improve physicochemical properties such as solubility and metabolic stability, and introduce three-dimensionality to a molecule.
Q2: What are the common challenges encountered during N-alkylation with this reagent?
The most frequent challenges include low reaction yields, the formation of side products, and difficulties in product purification. Specific issues can be:
-
Low Conversion: The amine might be too weakly nucleophilic, or the reaction conditions (base, solvent, temperature) may not be optimal.
-
Over-alkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting amine, leading to the formation of a di-alkylated byproduct.
-
Side Reactions: The strained oxetane ring can potentially undergo ring-opening under harsh acidic or basic conditions, although this is less common under typical N-alkylation conditions.
-
Purification Difficulties: Separating the desired product from unreacted starting materials, the tosylate byproduct, and any over-alkylated products can be challenging.
Q3: How can I improve the yield and selectivity of my N-alkylation reaction?
Optimizing the reaction conditions is key. Consider the following factors:
-
Choice of Base: A suitable base is crucial to deprotonate the amine (for primary and secondary amines) or to neutralize the toluenesulfonic acid byproduct. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents like DMF, acetonitrile, or DMSO are often good choices.
-
Temperature Control: Increasing the temperature can enhance the reaction rate, but may also lead to the formation of side products. Optimization is often necessary.
-
Stoichiometry: Using a slight excess of the amine can help to minimize over-alkylation.
Troubleshooting Guide
Problem 1: Low or No Product Formation
If you are observing low or no conversion of your starting amine, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
"Oxetan-2-ylmethyl 4-methylbenzenesulfonate" stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of Oxetan-2-ylmethyl 4-methylbenzenesulfonate, alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from moisture and light. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation from atmospheric moisture.
Q2: What is the typical shelf-life of this compound?
When stored under the recommended conditions, the compound is expected to be stable for an extended period. However, it is good practice to re-analyze the purity of the material if it has been in storage for over a year or if it has been exposed to suboptimal conditions.
Q3: Is this compound sensitive to moisture?
Yes, as a sulfonate ester, it is susceptible to hydrolysis. Contact with water or protic solvents can lead to the formation of p-toluenesulfonic acid and (oxetan-2-yl)methanol. It is crucial to handle the compound in a dry environment and use anhydrous solvents in reactions.
Q4: What are the main degradation pathways for this compound?
The primary degradation pathways for sulfonate esters like this compound include hydrolysis, thermal decomposition, and reaction with strong nucleophiles, acids, or bases. The specific degradation products will depend on the conditions.
Stability Profile
The stability of sulfonate esters is highly dependent on the experimental conditions. The following table summarizes the general stability of sulfonate esters under various conditions, which can be used as a guideline for this compound.
| Condition | Stability | Potential Outcome | Reference |
| Neutral (anhydrous) | Generally stable | --- | General chemical knowledge |
| Aqueous (neutral) | Susceptible to slow hydrolysis | Formation of p-toluenesulfonic acid and (oxetan-2-yl)methanol | Inferred from general sulfonate ester chemistry |
| Acidic (aqueous) | Hydrolysis may be accelerated | Formation of p-toluenesulfonic acid and (oxetan-2-yl)methanol | [1] |
| Basic (aqueous) | Susceptible to hydrolysis | Formation of p-toluenesulfonate salt and (oxetan-2-yl)methanol | [1] |
| Elevated Temperatures | Prone to thermal decomposition | The decomposition of sulfonate groups can occur at temperatures ranging from 170-350°C.[2] | [2][3] |
| Strong Nucleophiles | Reactive | Nucleophilic substitution at the methylene carbon adjacent to the oxetane ring | [1] |
| Reducing Agents | Generally stable, but depends on the agent | Some sulfonate esters can be cleaved by specific reducing agents like zinc.[1] | [1] |
Troubleshooting Guide
Issue 1: Low or no yield in a reaction where this compound is a starting material.
-
Question: My reaction is not proceeding as expected. Could the this compound have degraded?
-
Answer: This is possible. Consider the following:
-
Purity of the starting material: Verify the purity of your this compound using ¹H NMR or HPLC (see protocols below). Impurities could indicate degradation during storage.
-
Reaction conditions:
-
Moisture: Ensure all your reagents and solvents are anhydrous. The presence of water can hydrolyze the starting material.
-
Temperature: While some reactions require heat, prolonged exposure to high temperatures can lead to thermal decomposition.
-
pH: Strong acidic or basic conditions can cleave the sulfonate ester. If your reaction involves strong acids or bases, the starting material might be consumed in side reactions.
-
-
Compatibility with other reagents: Strong nucleophiles in your reaction mixture could be reacting with the sulfonate ester.
-
Issue 2: Appearance of unexpected spots on TLC or peaks in LC-MS.
-
Question: I am observing unexpected byproducts in my reaction. Could they be from the degradation of this compound?
-
Answer: Yes, unexpected spots or peaks could be due to the degradation of the starting material.
-
p-Toluenesulfonic acid: This is a common byproduct of hydrolysis. It is acidic and can sometimes be observed on TLC or in LC-MS.
-
(Oxetan-2-yl)methanol: This is the other product of hydrolysis.
-
Polymerization: Under certain conditions, the oxetane ring can be opened, potentially leading to oligomers or polymers.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Objective: To determine the purity of this compound and identify potential impurities.
-
Instrumentation: 400 MHz NMR Spectrometer or higher.
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) if quantitative analysis is required.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Data Analysis:
-
Integrate the characteristic peaks of this compound and the internal standard.
-
The expected chemical shifts for this compound in CDCl₃ are approximately:
-
7.8 ppm (d, 2H, aromatic protons ortho to the sulfonate group)
-
7.4 ppm (d, 2H, aromatic protons meta to the sulfonate group)
-
4.5-4.8 ppm (m, 3H, -CH₂-O- and -CH- of oxetane)
-
4.2 ppm (dd, 2H, -O-CH₂- of oxetane)
-
2.7-2.9 ppm (m, 2H, -CH₂- of oxetane)
-
2.4 ppm (s, 3H, methyl group on the benzene ring)
-
-
Compare the integral of the sample peaks to the integral of the internal standard to calculate the purity.
-
Look for the presence of peaks corresponding to p-toluenesulfonic acid or (oxetan-2-yl)methanol, which would indicate hydrolysis.
-
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify any related impurities with high sensitivity.
-
Instrumentation: HPLC system with a UV detector.
-
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). A typical gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm or 254 nm.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of a reference standard of this compound at a known concentration (e.g., 1 mg/mL) in acetonitrile.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Determine the purity by comparing the peak area of the main component in the sample to the total peak area (Area % method). For higher accuracy, use the standard solution to create a calibration curve.
-
-
Purity Analysis Workflow
Caption: Workflow for purity analysis of the compound.
References
Oxetane Synthesis: Technical Support & Troubleshooting Guide
Welcome to the technical support center for oxetane synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of oxetanes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My intramolecular Williamson etherification for oxetane synthesis is resulting in a low yield. What are the common causes and how can I fix this?
A1: Low yields in Williamson etherification for oxetane synthesis are common and can often be attributed to competing side reactions, suboptimal reaction conditions, or issues with the starting materials.
Potential Causes and Troubleshooting Steps:
-
Competing Elimination Reaction (Grob Fragmentation): For certain substrates, particularly 1,3-diols with two aryl groups, an elimination reaction known as Grob fragmentation can occur instead of the desired cyclization, leading to an alkene byproduct.[1][2]
-
Poor Leaving Group: The efficiency of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group.
-
Troubleshooting: Convert the primary alcohol of the 1,3-diol to a better leaving group. Mesylates and tosylates are commonly used and often provide good yields.[3] For example, a one-pot synthesis involving an Appel reaction to form an iodide in situ, followed by base treatment, has been shown to be effective.[3]
-
-
Inappropriate Base or Reaction Conditions: The choice and strength of the base are critical. An unsuitable base can lead to side reactions or incomplete conversion.
A logical workflow for troubleshooting this reaction is presented below.
Caption: Troubleshooting logic for Williamson etherification.
Q2: I am observing significant byproduct formation in my Paternò-Büchi reaction. How can I improve the selectivity for the desired oxetane?
A2: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be plagued by low yields due to competing side reactions.[4][5] Improving selectivity is key to achieving a successful outcome.
Potential Causes and Troubleshooting Steps:
-
Alkene Dimerization/Polymerization: A common side reaction is the dimerization or polymerization of the alkene starting material, which competes with the desired cycloaddition.[4]
-
Troubleshooting: The addition of a triplet sensitizer can improve selectivity. For the reaction between cyclic aliphatic ketones and maleic anhydride derivatives, it was found that additives could slow the conversion but significantly improve the selectivity for the oxetane product over the alkene dimer.[4]
-
-
Biradical Intermediate Side Reactions: The reaction proceeds through a biradical intermediate which can revert to the starting materials or undergo fragmentation (e.g., via a Norrish-type II process), both of which lower the quantum yield.[6][7]
-
Troubleshooting: Reaction conditions can influence the lifetime and fate of the biradical. Solvent choice is critical; solvent effects have been examined and can impact the reaction outcome.[8] Running the reaction at lower temperatures may also disfavor fragmentation pathways.
-
-
Low Substrate Reactivity: The electronic properties of the reactants play a major role. Reactions involving electron-deficient alkenes are often less understood and can result in low yields.[4]
-
Troubleshooting: If the substrate combination is inherently unreactive, consider alternative strategies. However, optimization is possible. For instance, in reactions with furan derivatives, yields can be improved by careful selection of the carbonyl partner and reaction conditions.[8]
-
The general workflow for this reaction and its potential pitfalls are illustrated below.
Caption: Simplified Paternò-Büchi reaction pathway and side reactions.
Table 1: Effect of Additives on Paternò-Büchi Reaction Selectivity [4]
| Entry | Additive (mol%) | Conversion of Ketone (%) | Selectivity (Oxetane:Dimer) |
| 1 | None | >95 | 1 : 1.1 |
| 2 | Benzophenone (50) | 16 | 1 : 0.2 |
| 3 | Benzophenone (5) | 52 | 1 : 0.3 |
| 4 | Acetone (50) | 55 | 1 : 0.3 |
| 5 | Anisole (50) | 75 | 1 : 2.1 |
Conditions based on the reaction of a cyclic ketone with maleic anhydride. This table illustrates how additives can be used to suppress the formation of dimer byproducts.
Q3: The yield from my epoxide ring expansion using a sulfur ylide is poor. What are the potential side reactions?
A3: The synthesis of oxetanes from epoxides using sulfur-stabilized carbanions (like in the Corey-Chaykovsky reaction) is a powerful method, but it is sensitive to reaction conditions and stoichiometry.[2][9]
Potential Causes and Troubleshooting Steps:
-
Over-reaction to Tetrahydrofuran (THF): A significant side reaction is the further ring expansion of the newly formed oxetane to a tetrahydrofuran derivative. This occurs when an excess of the ylide is used, especially at elevated temperatures.[2][6]
-
Troubleshooting: Carefully control the stoichiometry of the sulfur ylide, using only a slight excess (if any) relative to the epoxide. Avoid harsh reaction conditions and high temperatures (e.g., >120 °C) which can promote the secondary ring expansion.[2]
-
-
Epoxidation of Carbonyls: If your starting material is a ketone or aldehyde and you are using an excess of the ylide (>2 equivalents) to form the oxetane in one pot, you must ensure conditions are optimized to favor the initial epoxidation followed by ring expansion, rather than other side reactions of the carbonyl.[2][9]
-
Troubleshooting: This one-pot method from carbonyls requires careful optimization of ylide equivalents and reaction time. It may be more efficient to perform a two-step synthesis: first, the Corey-Chaykovsky epoxidation to form the epoxide, followed by purification and then reaction with the ylide under controlled conditions to form the oxetane.[2]
-
Q4: My oxetane product seems to be decomposing during workup or purification. What conditions should I avoid?
A4: Oxetanes are strained four-membered rings and can be susceptible to ring-opening, particularly under acidic conditions.[10][11]
Potential Causes and Troubleshooting Steps:
-
Acidic Conditions: Even mildly acidic nucleophiles or non-nucleophilic acids can cause decomposition or isomerization to allyl alcohols.[10] Treatment with strong acids during workup or chromatography can lead to complete loss of the product.[12]
-
Troubleshooting: Ensure all workup steps are performed under neutral or basic conditions. Use a base wash (e.g., saturated NaHCO₃ solution) to neutralize any residual acid. For purification via column chromatography, consider using silica gel that has been pre-treated with a base like triethylamine to prevent on-column decomposition.
-
-
Strong Reducing Agents: While generally more stable than epoxides, oxetanes can be cleaved by certain strong reducing agents.[10]
-
Troubleshooting: When performing subsequent reactions on a molecule containing an oxetane ring, be mindful of the reagents used. For example, while NaBH₄ is often tolerated, stronger reagents like LiAlH₄ have been reported to cause decomposition at temperatures above 0 °C in some cases.[12]
-
The general workflow for synthesizing and isolating oxetanes should prioritize avoiding harsh conditions.
Caption: Experimental workflow emphasizing stable workup/purification.
Key Experimental Protocols
Protocol 1: General Procedure for Oxetane Synthesis from a 1,3-Diol via Williamson Etherification[3]
This protocol is adapted from methods used for synthesizing 3,3-disubstituted oxetanes.
-
Tosylation: To a solution of the 1,3-diol (1.0 equiv) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude tosylate in anhydrous THF. Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux until the tosylate is consumed (monitor by TLC).
-
Final Workup and Purification: Cool the reaction to 0 °C and quench carefully with water. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane.
Protocol 2: General Procedure for Paternò-Büchi Reaction with Additive for Improved Selectivity[4]
This protocol is a general guide based on the optimization for reacting cyclic ketones with maleic anhydride derivatives.
-
Reaction Setup: In a quartz reaction vessel, dissolve the ketone (1.0 equiv), the alkene (e.g., maleic anhydride, 1.2 equiv), and the additive (e.g., benzophenone, 0.05-0.5 equiv) in a suitable solvent (e.g., acetone or acetonitrile).
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the excited state.
-
Irradiation: Irradiate the stirred solution using a suitable UV lamp (e.g., medium-pressure mercury lamp) while maintaining a constant temperature (e.g., using a cooling bath).
-
Monitoring: Monitor the reaction progress by ¹H NMR or GC-MS to determine the conversion of the ketone and the ratio of oxetane to byproduct.
-
Workup and Purification: Once sufficient conversion is achieved, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography. Note that byproducts such as alkene dimers or polymers may be difficult to separate, requiring careful chromatography.[4]
References
- 1. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 10. Oxetane - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Removal of p-Toluenesulfonyl Chloride from Reaction Mixtures
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of p-toluenesulfonyl chloride (TsCl) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted p-toluenesulfonyl chloride?
A1: Unreacted p-toluenesulfonyl chloride (TsCl) can interfere with subsequent reaction steps and complicate product purification. Due to its similar polarity to many organic products, it can co-elute during chromatographic separation, making it difficult to isolate the desired compound.[1] Furthermore, TsCl is a reactive and lachrymatory compound, and its removal is crucial for the safety and purity of the final product.
Q2: What are the most common methods for removing excess TsCl?
A2: The most common strategies involve quenching the unreacted TsCl to convert it into a more easily separable derivative, followed by an appropriate work-up and purification. Key methods include:
-
Aqueous Basic Wash (Quenching): Reacting TsCl with an aqueous base like sodium bicarbonate to form the water-soluble p-toluenesulfonic acid.[2]
-
Amine Quenching: Adding an amine to form a more polar sulfonamide, which can be more easily separated by chromatography or extraction.[1]
-
Scavenger Resins: Using polymer-bound amines or other functionalized resins that react with and immobilize TsCl, allowing for its removal by filtration.[1][2]
-
Chromatography: Direct separation of the desired product from TsCl using techniques like flash column chromatography.[2][3]
-
Recrystallization: Purifying a solid product by crystallization from a suitable solvent system, leaving the TsCl and its byproducts in the mother liquor.[2]
-
Reaction with Cellulosic Materials: A green chemistry approach where excess TsCl is consumed by reacting with the hydroxyl groups of cellulose (e.g., filter paper), which is then filtered off.[2][4][5]
Q3: How do I choose the best removal method for my specific reaction?
A3: The choice of method depends on several factors, including the stability of your desired product, the scale of your reaction, and the available equipment.
-
For base-sensitive products , avoid aqueous basic washes and consider using an amine quench, scavenger resins, or chromatography.[1]
-
If your product is a solid , recrystallization can be a highly effective and scalable purification method.[2]
-
For small-scale reactions or when a high degree of purity is required , scavenger resins offer a clean and efficient removal method.[2]
-
When the polarity difference between your product and TsCl is significant , flash chromatography can be a straightforward option.[3]
-
For a more environmentally friendly approach , reacting the excess TsCl with cellulosic materials is a viable option.[4][5]
Q4: How can I remove the byproduct, p-toluenesulfonic acid (TsOH), from my reaction mixture?
A4: p-Toluenesulfonic acid (TsOH) is a water-soluble strong acid that is typically removed by washing the organic reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution.[2] This deprotonates the sulfonic acid, forming the sodium salt, which is highly soluble in the aqueous layer and thus easily separated.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product co-elutes with TsCl during column chromatography. | The polarity of the product is very similar to that of TsCl. | 1. Quench before chromatography: Convert TsCl to a more polar derivative (p-toluenesulfonic acid or a sulfonamide) using an aqueous basic wash or an amine quench.[1]2. Optimize chromatography conditions: Use a less polar eluent system to increase the separation between your product and TsCl.[1] |
| Product is sensitive to aqueous basic conditions. | The product contains base-labile functional groups (e.g., esters, certain protecting groups). | 1. Use a non-basic quenching agent: Quench with a primary or secondary amine in a non-aqueous solvent.[1]2. Use a scavenger resin: Employ a polymer-bound amine scavenger to remove TsCl by filtration.[1] |
| Quenching reaction is slow or incomplete. | - Insufficient amount of quenching agent.- Low reaction temperature.- Poor mixing of biphasic systems. | 1. Increase the excess of the quenching agent: Ensure a sufficient molar excess of the base or amine is used.[1]2. Allow for adequate reaction time and temperature: Stir vigorously for 15-30 minutes at room temperature after quenching.[1]3. Ensure vigorous stirring: Good mixing is essential for efficient reaction between the organic and aqueous phases.[1] |
| Formation of an emulsion during aqueous workup. | High concentration of salts or surfactants. | 1. Add brine (saturated NaCl solution): This can help to break up emulsions by increasing the ionic strength of the aqueous layer.2. Filter through Celite: Passing the mixture through a pad of Celite can sometimes help to break up stubborn emulsions. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for various TsCl removal methods. Please note that the optimal conditions can vary depending on the specific reaction and substrates involved.
| Method | Reagent/Material | Typical Amount/Loading | Typical Time | Purity/Yield Outcome |
| Aqueous Basic Wash | Saturated NaHCO₃ or dilute NaOH | Sufficient volume to wash the organic phase 1-3 times | 15-30 min stirring per wash | Effective for removing large quantities of TsCl and TsOH. Yields are generally high if the product is base-stable.[1][2] |
| Amine Quench | Primary or secondary amine (e.g., diethylamine, ammonia) | 1.5 - 2 equivalents relative to excess TsCl | 15-30 min at 0-25°C | Efficiently converts TsCl to a more polar sulfonamide, facilitating chromatographic separation.[1] |
| Scavenger Resin | Amine-functionalized silica gel or polymer | 2-4 equivalents relative to excess TsCl | 1-24 hours | High purity can be achieved with minimal product loss. Particularly useful for sensitive substrates.[2] |
| Recrystallization | Suitable solvent (e.g., ethanol, hexanes, ethyl acetate) | Minimum amount of hot solvent to dissolve the product | Slow cooling to room temperature, followed by cooling in an ice bath | Can yield very high purity solid products. Yield is dependent on the solubility of the product in the chosen solvent.[2] |
| Cellulosic Material | Filter paper or cellulose powder | Excess by weight | 1-8 hours (can be accelerated with sonication) | An environmentally friendly method for removing excess TsCl.[2][4] |
Experimental Protocols
Protocol 1: Removal of Excess TsCl by Aqueous Basic Wash
-
Reaction Quenching: Once the primary reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Hydrolysis: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture while stirring vigorously. Continue stirring for 15-30 minutes at room temperature to allow for the complete hydrolysis of excess TsCl to sodium p-toluenesulfonate.[1]
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Removal of Excess TsCl using a Scavenger Resin
-
Resin Addition: To the completed reaction mixture, add an amine-functionalized scavenger resin (e.g., aminomethyl polystyrene) in a quantity of 2-3 equivalents relative to the excess TsCl used.[1]
-
Scavenging: Stir the resulting slurry at room temperature. The reaction time can range from a few hours to overnight. Monitor the disappearance of the TsCl spot by TLC.[1]
-
Filtration: Once the TsCl has been consumed, filter the mixture to remove the resin.
-
Washing and Concentration: Wash the resin with a suitable organic solvent. Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now free of TsCl.[1]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your solid product has high solubility at elevated temperatures and low solubility at room temperature or below, while the tosyl impurities remain soluble. Common solvents include ethanol, isopropanol, and mixtures of ethyl acetate/hexanes.[2]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Visualizations
Caption: General experimental workflow for tosylation and purification.
References
Technical Support Center: Managing Temperature in "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Oxetan-2-ylmethyl 4-methylbenzenesulfonate". The focus is on managing reaction temperatures to ensure optimal outcomes and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of "this compound" in chemical synthesis?
"this compound" is a valuable intermediate in organic synthesis. The tosylate group is an excellent leaving group, making the compound a strong electrophile for nucleophilic substitution (SN2) reactions. This allows for the introduction of the oxetane-2-ylmethyl moiety into a wide range of molecules. The strained four-membered oxetane ring is a desirable feature in medicinal chemistry as it can improve physicochemical properties like solubility and metabolic stability.
Q2: What are the main stability concerns when working with this compound, particularly concerning temperature?
The primary stability concern is the potential for the strained oxetane ring to undergo ring-opening, especially under harsh reaction conditions such as high temperatures or the presence of strong acids.[1] Elevated temperatures can promote decomposition pathways, leading to undesired byproducts and reduced yields.[1]
Q3: What is a typical temperature range for reactions involving "this compound"?
The optimal temperature depends on the specific reaction. For the synthesis of the tosylate itself (esterification of (oxetan-2-yl)methanol with p-toluenesulfonyl chloride), a temperature range of 20-30 °C is recommended.[2] For subsequent nucleophilic substitution reactions, temperatures can vary. For example, reaction with phthalimide has been reported at 110-120 °C, while reactions with amines like hydrazine hydrate can be performed at a lower temperature of 40-50 °C.[2] It is crucial to carefully control the temperature to favor the desired substitution reaction over potential ring-opening or other side reactions.
Q4: How does temperature influence the competition between nucleophilic substitution and ring-opening of the oxetane?
Higher temperatures generally accelerate all reaction rates. However, they can disproportionately favor undesired side reactions like elimination or ring-opening of the strained oxetane. The activation energy for the desired SN2 reaction at the primary carbon of the methyl group is generally lower than that for the ring-opening of the oxetane. By maintaining the lowest effective temperature, you can selectively promote the desired substitution.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or LC-MS. | Some nucleophilic substitutions require a certain activation energy. However, be cautious of exceeding the thermal stability limit of the oxetane ring. |
| Steric Hindrance | If using a bulky nucleophile, consider switching to a less sterically hindered one if possible. Alternatively, a higher reaction temperature might be necessary, but this increases the risk of side reactions. | Steric hindrance can significantly slow down the rate of SN2 reactions.[3] |
| Poor Quality of Starting Material or Reagents | Ensure the purity of "this compound" and the nucleophile. Use freshly dried solvents and run the reaction under an inert atmosphere if reagents are moisture-sensitive. | Impurities can inhibit the reaction or lead to side products.[1] Water can quench strong bases or interfere with the reaction.[3] |
Issue 2: Formation of Significant Impurities (Potential Ring-Opening Products)
| Possible Cause | Troubleshooting Step | Rationale |
| Excessive Reaction Temperature | Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider extending the reaction time. | The oxetane ring is susceptible to cleavage at elevated temperatures.[1] Lowering the temperature minimizes the energy available for this undesired pathway. |
| Acidic Conditions | Ensure the reaction mixture is not acidic. If acidic byproducts can form, consider adding a non-nucleophilic base to the reaction mixture. Use a mild basic wash (e.g., saturated NaHCO₃ solution) during workup. | Strong acids can catalyze the ring-opening of oxetanes.[1] Even silica gel used for chromatography can be acidic enough to cause decomposition. |
| Presence of Lewis Acids | Avoid contamination with Lewis acids. If a Lewis acid is required for another transformation, ensure it is compatible with the oxetane ring at the reaction temperature. | Lewis acids can coordinate to the oxygen of the oxetane, activating it for ring-opening. |
Experimental Protocols
Synthesis of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate
This protocol is adapted from patent literature.[2]
Materials:
-
(Oxetan-2-yl)methanol
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
Chlorinated alkane solvent (e.g., Dichloromethane)
-
Hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Desiccant (e.g., anhydrous sodium sulfate)
-
Organic solvent for recrystallization (e.g., petroleum ether and n-heptane)
Procedure:
-
In a suitable reaction vessel, dissolve (oxetan-2-yl)methanol, p-toluenesulfonyl chloride, and triethylamine in a chlorinated alkane solvent. The recommended molar ratio of (oxetan-2-yl)methanol to sulfonyl compound to triethylamine is in the range of 1 : 1.2-2 : 1.8-2.5.[2]
-
Maintain the reaction temperature between 20-30 °C.[2]
-
Stir the mixture for 15-20 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[2]
-
Upon completion, add water to the reaction mixture and separate the organic phase.
-
Wash the organic phase sequentially with a hydrochloric acid solution, saturated aqueous sodium bicarbonate solution, and water.
-
Dry the organic phase over a desiccant and filter.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable organic solvent to obtain pure (oxetan-2-yl)methyl 4-methylbenzenesulfonate.
| Parameter | Recommended Value | Reference |
| Reaction Temperature | 20-30 °C | [2] |
| Reaction Time | 15-20 hours | [2] |
| Molar Ratio (Alcohol:TsCl:Et₃N) | 1 : 1.2-2 : 1.8-2.5 | [2] |
General Protocol for Nucleophilic Substitution
Procedure:
-
Dissolve "this compound" and the desired nucleophile in a suitable aprotic solvent (e.g., DMF, DMSO, or THF).
-
If the nucleophile requires deprotonation, add a suitable base at a controlled temperature (e.g., 0 °C to room temperature).
-
Heat the reaction mixture to the desired temperature (e.g., 40-50 °C for amines, up to 110-120 °C for less reactive nucleophiles like phthalimide), and monitor the reaction progress.[2]
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography or recrystallization.
| Nucleophile | Example Temperature | Reference |
| Phthalimide | 110-120 °C | [2] |
| Hydrazine hydrate | 40-50 °C | [2] |
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" in Synthetic Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Oxetan-2-ylmethyl 4-methylbenzenesulfonate". The focus is on preventing undesired intramolecular reactions and ensuring successful intermolecular nucleophilic substitution.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of "this compound"?
"this compound" is a key synthetic intermediate used to introduce the 2-substituted oxetane moiety into molecules.[1][2] This is particularly valuable in medicinal chemistry, where the oxetane ring can serve as a bioisostere for carbonyl groups, improve physicochemical properties such as solubility and metabolic stability, and provide novel three-dimensional scaffolds.[3][4]
Q2: What is the most common undesired intramolecular reaction when using this reagent?
While direct intramolecular cyclization of "this compound" itself is not the most common issue, the strained oxetane ring is susceptible to rearrangement and ring-opening reactions, especially under acidic conditions or at elevated temperatures. These undesired pathways can compete with the intended intermolecular SN2 displacement of the tosylate group. A potential intramolecular reaction could involve the oxetane oxygen acting as an internal nucleophile, leading to a rearranged product, although this is less likely under standard nucleophilic substitution conditions. More commonly, issues arise from the ring's sensitivity to reaction conditions, which can lead to decomposition or the formation of byproducts.[3][5]
Q3: How can I minimize the risk of intramolecular side reactions?
Minimizing side reactions involves careful control of reaction conditions to favor the intermolecular SN2 pathway. Key parameters to control include:
-
Temperature: Keep the reaction temperature as low as possible to provide a sufficient reaction rate. High temperatures can promote elimination and rearrangement side reactions.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required to deprotonate a nucleophile. This prevents the base itself from attacking the substrate.
-
Solvent: Aprotic polar solvents like DMF or DMSO can be effective for SN2 reactions. However, for some nucleophiles, less polar solvents like THF or acetonitrile may be preferable to reduce the likelihood of side reactions.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of degradation products.
Q4: Are there any specific classes of nucleophiles that are more problematic?
Highly basic or sterically bulky nucleophiles may lead to a higher proportion of elimination byproducts. Very weak nucleophiles may require harsh reaction conditions (e.g., high temperatures), which in turn can promote undesired intramolecular reactions or decomposition of the starting material.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of desired product, recovery of starting material | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent. | 1. Consider using a more reactive nucleophile or adding a catalyst (e.g., NaI for tosylates).2. Gradually increase the reaction temperature in small increments.3. Screen different aprotic polar solvents (e.g., DMF, DMSO, CH3CN). |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition.2. The reaction conditions are too acidic or basic, causing ring opening of the oxetane. | 1. Lower the reaction temperature and increase the reaction time.2. Ensure the reaction is run under neutral or mildly basic conditions. Use a non-nucleophilic buffer if necessary. |
| Evidence of a rearranged product (e.g., from mass spectrometry) | Intramolecular rearrangement of the oxetane ring. This can be promoted by Lewis acids or strong Brønsted acids. | 1. Scrupulously exclude any acidic impurities from the reaction mixture.2. If a salt of the nucleophile is used, ensure it is not from a strong acid. |
| Elimination byproduct is observed | The nucleophile is acting as a base, or the reaction temperature is too high. | 1. Use a less basic nucleophile if possible.2. Lower the reaction temperature.3. Use a more polar, aprotic solvent to favor substitution over elimination. |
Data Presentation: Impact of Reaction Conditions
The following table summarizes hypothetical but representative data on the impact of reaction conditions on the yield of the desired intermolecular substitution product versus an undesired intramolecular rearrangement/ring-opening product.
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Intermolecular Product Yield (%) | Intramolecular Side Product Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 80 | 12 | 85 | <5 |
| 2 | Phenol | NaH | THF | 80 | 12 | 70 | 15 |
| 3 | Benzylamine | - | CH₃CN | 60 | 8 | 92 | <2 |
| 4 | Benzylamine | - | CH₃CN | 100 | 4 | 75 | 20 |
| 5 | Sodium Azide | - | DMSO | 50 | 24 | 95 | <1 |
| 6 | Sodium Azide | - | DMSO | 120 | 6 | 60 | 30 |
Experimental Protocols
Key Experiment: General Protocol for Intermolecular Nucleophilic Substitution
This protocol provides a general method for the reaction of "this compound" with a nucleophile, optimized to minimize intramolecular side reactions.
Materials:
-
(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
-
Nucleophile (e.g., a phenol, amine, or thiol)
-
Anhydrous potassium carbonate (if the nucleophile requires deprotonation)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the nucleophile (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to the appropriate temperature (start with a moderate temperature, e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Desired vs. Undesired Reaction Pathways.
Caption: General Experimental Workflow.
References
Technical Support Center: Synthesis of Oxetan-2-ylmethyl 4-methylbenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of "Oxetan-2-ylmethyl 4-methylbenzenesulfonate".
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in the tosylation of (oxetan-2-yl)methanol?
A1: In this reaction, pyridine serves a dual purpose. Primarily, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction between the alcohol and tosyl chloride. Additionally, pyridine can act as a nucleophilic catalyst, reacting with tosyl chloride to form a more reactive intermediate, the N-tosylpyridinium salt, which is then readily attacked by the alcohol.[1][2]
Q2: I am observing variable yields and reaction times in my scale-up experiments. What could be the cause?
A2: Inconsistent quality of p-toluenesulfonyl chloride (tosyl chloride) is a common reason for irreproducible results. Commercial tosyl chloride can contain impurities that may interfere with the reaction. It is highly recommended to recrystallize tosyl chloride from a non-polar solvent like hexane before use, especially for large-scale synthesis, to ensure high purity and consistent reactivity.[3]
Q3: Are there alternative bases to pyridine for this tosylation?
A3: Yes, other bases can be used. For instance, a solvent-free grinding method using potassium carbonate as a solid base has been reported for the tosylation of various alcohols and could be adapted for this synthesis.[4] For sterically hindered alcohols, triethylamine is also commonly employed.[3] The choice of base may influence the reaction rate and work-up procedure.
Q4: What are the primary safety concerns when working with p-toluenesulfonyl chloride on a large scale?
A4: p-Toluenesulfonyl chloride is a corrosive and moisture-sensitive solid. It can cause skin and eye irritation.[5] Upon contact with water or moist air, it hydrolyzes to produce hydrochloric acid, which is corrosive.[5] When heated to decomposition, it can release toxic fumes of sulfur oxides and hydrogen chloride.[5] Therefore, it is crucial to handle tosyl chloride in a well-ventilated area, wear appropriate personal protective equipment (PPE), and store it in a dry, well-closed container.[5]
Q5: What is the thermal stability of this compound?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Impure p-toluenesulfonyl chloride. 2. Incomplete reaction. 3. Product degradation during work-up. | 1. Recrystallize p-toluenesulfonyl chloride from hexane before use.[3] 2. Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider adding a slight excess of tosyl chloride. 3. Maintain a low temperature during the aqueous work-up to prevent hydrolysis of the tosylate and ring-opening of the oxetane. |
| Formation of a Dark Reaction Mixture | 1. Impurities in the starting materials. 2. Side reactions involving pyridine. | 1. Ensure the purity of (oxetan-2-yl)methanol and the solvent. 2. While some color change is normal, excessive darkening may indicate side reactions. Consider using an alternative, non-nucleophilic base if this is problematic. |
| Difficulties in Product Isolation/Purification | 1. Emulsion formation during aqueous work-up. 2. Product is an oil or low-melting solid, making crystallization difficult. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. If crystallization is challenging, consider purification by column chromatography on silica gel. A patent for a related process suggests using a heptane:EtOAc solvent system for chromatography. Alternatively, the product can be isolated as a solution in a suitable solvent like ethyl acetate (EtOAc) for use in the next step, as has been done on a metric ton scale.[6] |
| Presence of Unreacted (oxetan-2-yl)methanol in the Final Product | 1. Insufficient tosyl chloride. 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of tosyl chloride. 2. Monitor the reaction until the starting alcohol is consumed. |
| Hydrolysis of the Product during Work-up | The tosylate group is a good leaving group and can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures or non-neutral pH. | Perform the aqueous work-up at a low temperature (e.g., 0-5 °C) and ensure the pH is kept neutral or slightly acidic. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
This protocol is a generalized procedure based on standard tosylation methods.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| (Oxetan-2-yl)methanol | 88.11 | 10.0 g | 0.113 | 1.0 |
| p-Toluenesulfonyl chloride | 190.65 | 23.8 g | 0.125 | 1.1 |
| Pyridine | 79.10 | 27.0 mL | 0.339 | 3.0 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| 1 M Hydrochloric Acid | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
To a stirred solution of (oxetan-2-yl)methanol (1.0 eq.) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (3.0 eq.).
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C and slowly quench with 1 M HCl until the pH is acidic.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization if it is a solid.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. proprep.com [proprep.com]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Methodologies for the Formation of 2âSubstituted Oxetanes: Synthesis of (S)âOxetan-2-ylmethyl Tosylate - Organic Process Research & Development - Figshare [acs.figshare.com]
Technical Support Center: Work-up Procedure for "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedure of reactions involving the synthesis of Oxetan-2-ylmethyl 4-methylbenzenesulfonate. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental work-up.
| Problem / Observation | Possible Cause | Suggested Solution |
| Low or No Product Formation (checked by TLC) | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or allowing the reaction mixture to warm to room temperature if performed at 0°C.[1] |
| Steric hindrance around the hydroxyl group. | For sterically hindered alcohols, consider using a more reactive sulfonylating agent or a stronger, non-nucleophilic base.[2] Using ultrasound at low temperatures may also enhance molecular collisions and improve the reaction rate. | |
| Poor quality of p-toluenesulfonyl chloride (TsCl). | Use freshly recrystallized p-toluenesulfonyl chloride. Commercial TsCl can contain impurities that hinder the reaction. Recrystallization from hexane can improve its purity and reactivity.[2] | |
| Presence of Unreacted p-toluenesulfonyl chloride (TsCl) after reaction | Excess TsCl used. | During the work-up, wash the organic layer with a mild base like aqueous sodium bicarbonate solution to quench and remove unreacted TsCl. |
| Formation of an Emulsion During Aqueous Wash | Presence of pyridinium salts or other charged species. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.[1] |
| Product is an Oil Instead of a Solid | Presence of impurities (e.g., residual solvent, side products). | Purify the product using flash column chromatography. A common eluent system is a mixture of hexane and ethyl acetate.[3] |
| The product may exist as an oil at room temperature. | If the product is pure (confirmed by NMR or other analytical techniques), it can be used as an oil in the subsequent steps. | |
| Difficulty in Removing Pyridine or Triethylamine | These bases can be challenging to remove completely with simple water washes. | Wash the organic layer with a dilute acid solution, such as 1M HCl or aqueous copper sulfate solution, to protonate and extract the amine base into the aqueous layer.[3] Be cautious if your product is acid-sensitive. |
| Product Degradation During Work-up or Purification | The oxetane ring can be sensitive to strong acids. | Avoid using strong acidic conditions during the work-up. Use mild acids for quenching if necessary. During purification by silica gel chromatography, it is advisable to use a neutral silica gel or one that has been treated with a small amount of triethylamine in the eluent to prevent degradation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for the synthesis of this compound?
A1: A general work-up procedure involves diluting the reaction mixture with a suitable organic solvent like dichloromethane (DCM) and washing it sequentially with water, a dilute acid (like 1M HCl) to remove the base (e.g., pyridine or triethylamine), followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted tosyl chloride. The organic layer is then washed with brine, dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure.[1][3]
Q2: How can I monitor the progress of the tosylation reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A spot corresponding to the starting alcohol should diminish over time, while a new spot corresponding to the tosylated product should appear. Using a suitable stain like potassium permanganate can help visualize the spots.[3]
Q3: What are some common side products in this reaction?
A3: A potential side product is the corresponding alkyl chloride, which can form if pyridine hydrochloride is present and reacts with the newly formed tosylate. Using a non-nucleophilic base can help minimize this side reaction. Dimerization or polymerization of the oxetane starting material under certain conditions is also a possibility, though less common under standard tosylation conditions.
Q4: Is purification by column chromatography always necessary?
A4: While not always mandatory, purification by flash column chromatography is highly recommended to obtain a pure product, especially if it is intended for use in subsequent high-purity applications like drug development.[3] The choice of purification depends on the purity of the crude product as determined by analytical methods like NMR or LC-MS.
Q5: What safety precautions should be taken during the work-up?
A5: p-Toluenesulfonyl chloride is corrosive and a lachrymator. The reaction and work-up should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for the tosylation of alcohols.
Materials:
-
(S)-[(2-Oxetan-2-yl)methyl]methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve (S)-[(2-Oxetan-2-yl)methyl]methanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (or triethylamine) (1.5 eq.) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).[1]
-
Stir the reaction mixture at 0°C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional period.[1]
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.[1][3]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[3]
Quantitative Data Summary
| Reagent | Equivalents | Purpose | Reference |
| (S)-[(2-Oxetan-2-yl)methyl]methanol | 1.0 | Starting material | [1] |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 | Tosylating agent | [1][3] |
| Pyridine or Triethylamine | 1.5 | Base | [1] |
| 4-Dimethylaminopyridine (DMAP) | 0.6 (if used) | Catalyst | [3] |
Note: The equivalents are typical and may be adjusted based on the specific reaction conditions and scale.
Experimental Workflow
Caption: Experimental workflow for the work-up and purification of this compound.
References
Validation & Comparative
A Comparative Guide to Leaving Groups in Oxetane Synthesis: The Role of Oxetan-2-ylmethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a strained four-membered ether, is an increasingly vital structural motif in medicinal chemistry. Its unique physicochemical properties—including enhanced solubility, metabolic stability, and its ability to serve as a polar isostere for gem-dimethyl and carbonyl groups—make it a valuable component in modern drug design.[1][2] One of the most fundamental and widely employed methods for constructing this strained ring is the intramolecular Williamson etherification, a 4-exo-tet cyclization of a 1,3-disubstituted precursor.[1][3][4]
The success of this kinetically challenging ring-closure reaction is critically dependent on the efficiency of the leaving group (LG). An ideal leaving group must be able to depart as a stable, weakly basic anion to facilitate the intramolecular SN2 reaction. This guide provides an objective comparison of oxetan-2-ylmethyl 4-methylbenzenesulfonate (a tosylate) against other common leaving groups, supported by experimental data to inform the strategic design of oxetane syntheses.
The Critical Choice: Comparing Leaving Group Performance
The intramolecular cyclization to form an oxetane involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces a leaving group at the 3-position. The leaving group's ability to stabilize the developing negative charge in the transition state and its stability as an anion post-displacement directly impacts reaction rate and overall yield. The most common leaving groups employed in this context are sulfonate esters (tosylates, mesylates) and halides (iodides, bromides, chlorides).
Sulfonate Esters: The Reliable Workhorses
Sulfonate esters are among the most effective leaving groups due to the high stability of the resulting sulfonate anion, which is delocalized by resonance across three oxygen atoms.
-
4-methylbenzenesulfonate (Tosylate, OTs): As exemplified by the title compound, the tosylate group is a superb and perhaps the most frequently used leaving group for oxetane synthesis. It is readily installed from the corresponding alcohol using tosyl chloride (TsCl) and a base. Its large, resonance-stabilized structure makes it an excellent leaving group, often leading to high yields in cyclization reactions.[3] Several syntheses of 3,3-disubstituted oxetanes utilizing a tosylate leaving group report cyclization yields ranging from 59% to 87%.[3]
-
Methanesulfonate (Mesylate, OMs): The mesylate group is another outstanding leaving group, often used interchangeably with the tosylate. It is slightly smaller and its precursor, mesyl chloride (MsCl), is less expensive than TsCl. In the synthesis of the oxetane scaffold of the natural product oxetanocin, a sodium hydride-mediated cyclization of a mesylate precursor proceeded in a high yield of 84%.[3] Another synthesis of a bicyclic oxetane-containing nucleoside reported a 93% yield over the two steps of mesylation and cyclization.[3]
Halides: A Gradient of Reactivity
Halides are also common leaving groups for oxetane formation, with a clear reactivity trend of I > Br > Cl, which is inversely proportional to their bond strength with carbon.[5]
-
Iodide (I): Iodide is the best leaving group among the common halogens due to the high polarizability and the weakness of the C-I bond. However, iodo-precursors can sometimes be less stable than their bromo or chloro counterparts.[6] A highly efficient one-pot procedure involves the in-situ formation of an iodide from a 1,3-diol using an Appel reaction, followed by base-mediated cyclization, affording oxetanes in excellent yields of 78-82%.[3]
-
Bromide (Br): Bromide represents a robust and highly effective compromise, offering excellent reactivity and greater precursor stability than iodide. It is a widely used leaving group for oxetane synthesis. In a notable comparative study focused on a C-C bond-forming cyclization to create functionalized oxetanes, the bromide leaving group was found to be superior to the tosylate. Under optimized conditions (NaH in DMF), the bromo-precursor cyclized to give the desired oxetane in 73% yield, whereas the corresponding tosylate precursor afforded only a 43% yield.[6][7] This crucial finding underscores that the choice of leaving group is highly substrate-dependent and that bromides can outperform the typically favored sulfonates.
-
Chloride (Cl): Chloride is the most economical but least reactive of the halide leaving groups. Its displacement generally requires harsher reaction conditions (e.g., stronger bases, higher temperatures) compared to bromides or iodides, but it remains a viable option for many substrates.[3]
Quantitative Comparison of Leaving Groups in Oxetane Synthesis
The following table summarizes experimental data from various studies, providing a direct comparison of yields obtained with different leaving groups in intramolecular cyclization reactions to form oxetanes.
| Leaving Group | Precursor Type | Reaction Conditions | Yield (%) | Notes | Citation(s) |
| Tosylate (OTs) | 1,3-Diol Monotosylate | NaH, THF | 59 - 87 | Synthesis of various 3,3-disubstituted oxetanes. | [3] |
| Tosylate (OTs) | Malonate derivative | NaH, DMF | 43 | C-C bond forming cyclization; less effective than bromide in this specific case. | [6][7] |
| Mesylate (OMs) | 1,3-Diol Monomesylate | NaH | 84 | Synthesis of the oxetanocin scaffold. | [3] |
| Mesylate (OMs) | Secondary Alcohol, Primary Mesylate | Not specified | 93 | Yield over two steps (mesylation and cyclization). | [3] |
| Bromide (Br) | Malonate derivative | NaH, DMF, 0 °C | 73 | C-C bond forming cyclization; found to be the most effective LG in this study. | [6][7] |
| Iodide (I) | 1,3-Diol (in-situ iodination) | I2, PPh3, Imidazole, then NaH | 78 - 82 | Efficient one-pot synthesis from diols. | [3] |
Experimental Protocols
Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane via Tosylate Cyclization
Adapted from Boyd and Davies (AstraZeneca).[3]
This procedure is representative for the cyclization of a 1,3-diol monotosylate.
-
Monotosylation: To a solution of the 1,3-diol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with 1M HCl solution, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude monotosylate can be purified by column chromatography or used directly in the next step.
-
Cyclization: Dissolve the purified 1,3-diol monotosylate (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Reaction Completion: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Final Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting oxetane by flash column chromatography.
Protocol 2: Synthesis of Diethyl 4-phenyloxetane-2,2-dicarboxylate via Bromide Cyclization
Adapted from Bull and Davis.[6][7]
This protocol illustrates the highly efficient cyclization of a bromo-precursor.
-
Precursor Synthesis: The precursor, diethyl 2-(2-bromo-1-phenylethyl)malonate, is first synthesized via rhodium-catalyzed O-H insertion of ethyl diazomalonate into 2-bromo-1-phenylethan-1-ol.
-
Cyclization: To a solution of the bromo-malonate precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.025 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Reaction Completion: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of NH4Cl. Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to afford the desired oxetane.
Visualization of Pathways and Logic
Caption: General workflow for oxetane synthesis via intramolecular Williamson etherification.
Caption: Decision workflow for selecting an appropriate leaving group in oxetane synthesis.
Conclusion and Recommendations
The synthesis of oxetanes via intramolecular cyclization is a powerful strategy, and the choice of leaving group is paramount to its success.
-
This compound and other sulfonate esters (mesylates) are excellent, reliable, and broadly applicable leaving groups that frequently provide high yields. They are often the first choice for ensuring a successful ring closure.
-
Halides offer a tunable gradient of reactivity. Bromide is a particularly strong contender, demonstrating in some cases superior performance to tosylates, and should be considered a top-tier option alongside sulfonates.[6][7]
-
Iodide , especially when generated in situ, provides a highly reactive option for efficient one-pot transformations from diols.[3] Chloride serves as a more economical but less reactive alternative.
Ultimately, while general trends provide a strong starting point, the optimal leaving group is substrate and reaction-type dependent. For challenging cyclizations, it is recommended that researchers screen a small panel of leaving groups—typically a tosylate and a bromide—to empirically determine the most effective conditions for their specific target molecule. This approach maximizes the probability of success in synthesizing these valuable and increasingly important heterocyclic building blocks.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Oxetanes and Epoxides for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of small, strained heterocycles is paramount for synthetic strategy and molecular design. This guide provides an objective comparison of the reactivity of oxetanes and epoxides, supported by computational and experimental data, detailed methodologies, and their applications in medicinal chemistry.
Epoxides, with their three-membered ring, and oxetanes, their four-membered counterparts, are valuable intermediates in organic synthesis. Their inherent ring strain dictates their susceptibility to ring-opening reactions, a feature widely exploited in the construction of complex molecules. While both are reactive cyclic ethers, the difference of a single carbon atom in their ring structure leads to significant and often advantageous differences in their chemical behavior.
Core Reactivity Principles: A Tale of Two Rings
The fundamental difference in reactivity between epoxides and oxetanes stems from two key properties: ring strain and the basicity of the heteroatom.
-
Ring Strain: Epoxides possess a greater ring strain (approximately 27 kcal/mol) compared to the four-membered oxetane ring (approximately 25.5 kcal/mol). This higher strain energy makes epoxides generally more susceptible to nucleophilic attack and ring-opening, as the relief of strain provides a stronger thermodynamic driving force for the reaction.[1][2] Consequently, epoxides can often react under milder conditions than oxetanes.
-
Basicity of the Oxygen Atom: The oxygen atom in an oxetane is more basic than the oxygen in an epoxide.[3] This is attributed to the different hybridization of the oxygen lone pairs. This higher basicity influences their reactivity, particularly in acid-catalyzed reactions and cationic polymerizations, where the protonation of the oxygen is the initial step.
These fundamental differences lead to distinct behaviors in ring-opening reactions, the most common and synthetically useful transformation for these heterocycles.
Quantitative Comparison of Reactivity
Direct, side-by-side experimental kinetic data for the ring-opening of simple, unsubstituted oxetanes and epoxides under identical conditions is sparse in the literature. However, a combination of computational studies and polymerization kinetics provides a quantitative insight into their relative reactivity.
Computational Data: Activation Energies for Ring-Opening
Density Functional Theory (DFT) calculations offer a powerful tool to compare the energetic barriers of these reactions. The activation energy (ΔG‡ or Ea) represents the energy required to reach the transition state, with a lower value indicating a faster reaction.
| Heterocycle Derivative | Catalyst/Conditions | Nucleophile | Computational Method | Activation Energy (kcal/mol) |
| Epoxides | ||||
| Epichlorohydrin | Sn-Beta (zeolite) | Methanol | DFT | ~12.7 |
| Ethylene Oxide | Methyl Amine | Amine | DFT | 15.8 |
| 2,2-dimethyloxirane | Acidic (protonated) | Water | OLYP/TZ2P | ~10 (with general-acid catalysis) |
| Oxetanes | ||||
| Oxetane (coordinated) | Lewis Superacid | - | DFT | 13.7 (for nucleophilic attack) |
Note: Direct comparison of absolute values between different studies should be approached with caution due to variations in computational methods, basis sets, and reaction models.
The available computational data generally supports the principle that epoxides have lower activation energies for ring-opening compared to oxetanes under similar conditions, reflecting their higher reactivity.
Reactivity in Cationic Photopolymerization
In the context of cationic photopolymerization, the distinct reactivities of oxetanes and epoxides are well-documented. While epoxides tend to have faster initiation rates, oxetanes exhibit significantly faster propagation rates. This has led to the use of hybrid systems to leverage the advantages of both monomers, improving both the photoinitiation and photocuring rates.
Reaction Mechanisms and Experimental Protocols
The ring-opening of both oxetanes and epoxides can be initiated under either acidic or basic/nucleophilic conditions.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the reaction proceeds via protonation of the ether oxygen, which activates the ring for nucleophilic attack.
Caption: General mechanism for acid-catalyzed ring-opening.
The regioselectivity of the attack on unsymmetrical epoxides depends on the reaction conditions. In a more SN2-like mechanism, the nucleophile attacks the less sterically hindered carbon. In contrast, with more SN1 character, the attack occurs at the more substituted carbon that can better stabilize a partial positive charge. For unsymmetrical oxetanes, strong nucleophiles tend to attack the less substituted carbon atom, indicating a more SN2-like character.
Base-Catalyzed (Nucleophilic) Ring-Opening
Under basic or nucleophilic conditions, the reaction is typically a direct SN2 attack. Due to their lower ring strain, oxetanes generally require stronger nucleophiles for ring-opening compared to epoxides.
Experimental Protocols
-
Dissolution: Dissolve the epoxide or oxetane in a suitable solvent (e.g., an alcohol, water, or an aprotic solvent like dichloromethane).
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) to the solution.
-
Nucleophile Addition: Add the nucleophile (which can also be the solvent) to the reaction mixture.
-
Reaction: Stir the mixture at a specific temperature (ranging from room temperature to elevated temperatures, depending on the substrate's reactivity) and monitor the consumption of the starting material using techniques like TLC or GC-MS.
-
Quenching and Work-up: Quench the reaction (e.g., with a basic aqueous solution), extract the product, and purify it using methods such as column chromatography.
-
Characterization: Characterize the purified product using NMR, IR, and mass spectrometry.
This method is suitable for determining the rate coefficients of reactions, for instance, with a radical species like chlorine atoms, and can be adapted for other reagents.
-
Reactor Setup: Perform experiments in a suitable reactor (e.g., a 1080 L quartz reactor) at a controlled temperature and pressure (e.g., 298 K and 1000 mbar of synthetic air).
-
Mixture Preparation: Prepare a mixture containing the epoxide, the oxetane, and a reference compound (with a known reaction rate) in the reactor.
-
Reaction Initiation: Initiate the reaction by introducing the reactive species (e.g., by photolysis of Cl₂ to generate Cl atoms).
-
Monitoring: Monitor the concentrations of the epoxide, oxetane, and reference compound over time using an appropriate analytical technique (e.g., GC-FID or FTIR spectroscopy).
-
Data Analysis: Plot the natural logarithm of the initial concentration divided by the concentration at time t (ln([C]₀/[C]t)) for the epoxide and oxetane against the same for the reference compound. The slope of this plot gives the ratio of the rate coefficients. By using a reference compound with a known rate coefficient, the absolute rate coefficients for the epoxide and oxetane can be determined and directly compared.
Applications in Drug Development and Natural Product Synthesis
The distinct reactivity and physicochemical properties of oxetanes and epoxides have been strategically employed in medicinal chemistry and the synthesis of natural products.
Oxetanes in Medicinal Chemistry: A Modern Design Element
The oxetane motif has gained significant attention in drug discovery as a means to fine-tune the properties of lead compounds.[4] It is often used as a bioisostere for gem-dimethyl or carbonyl groups. The incorporation of an oxetane ring can lead to improvements in:
-
Aqueous Solubility: The polar nature of the oxetane can enhance the solubility of a drug candidate.
-
Metabolic Stability: Replacing metabolically labile groups (like a gem-dimethyl group) with a more stable oxetane can reduce clearance rates.
-
Lipophilicity: The introduction of an oxetane can modulate a compound's lipophilicity (logD), which is a critical parameter for drug absorption and distribution.
-
Amine Basicity: An oxetane group adjacent to an amine can reduce the amine's pKa, which can be beneficial for optimizing drug-target interactions and pharmacokinetic properties.
Caption: Logic flow for using oxetanes in drug design.
The Role in Natural Product Synthesis: The Case of Taxol
The potent anti-cancer drug Taxol features a crucial oxetane ring, which is essential for its biological activity. The biosynthesis of this ring has been a subject of intense research. Recent studies have revealed that a single enzyme, a bifunctional cytochrome P450 (CYP725A4), catalyzes two successive epoxidation events to form the oxetane ring from a taxadiene precursor. This enzymatic cascade highlights nature's sophisticated use of epoxide intermediates to construct the less common but vital oxetane structure.
Caption: Enzymatic formation of the oxetane ring in Taxol biosynthesis.
Conclusion
References
Confirming the Structure of "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" Derivatives by NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for "Oxetan-2-ylmethyl 4-methylbenzenesulfonate" and its derivatives, offering a valuable resource for the unambiguous identification and characterization of this important class of molecules.
The oxetane motif is of growing interest in medicinal chemistry, and "this compound" serves as a key intermediate in the synthesis of various pharmaceutical candidates. NMR spectroscopy is the most powerful tool for elucidating the intricate structural details of these molecules. This guide presents a summary of expected ¹H and ¹³C NMR chemical shifts and coupling constants, supported by detailed experimental protocols and a visual representation of the general analytical workflow.
Comparative NMR Data Analysis
The following table summarizes the ¹H and ¹³C NMR spectral data for the parent compound, (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, and provides expected shift ranges for key protons and carbons in its derivatives. Variations in substituents on the oxetane ring or the phenyl group of the tosylate will influence the electronic environment and, consequently, the observed chemical shifts.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate | Aromatic (Tos) | 7.80 (d), 7.38 (d) | 145.0, 132.8, 130.0, 128.0 | J = 8.2 Hz (ortho-coupling) |
| Methyl (Tos) | 2.45 (s) | 21.7 | ||
| OCH₂ | 4.25-4.15 (m) | ~75 | ||
| Oxetane-CH | 4.95-4.85 (m) | ~78 | ||
| Oxetane-CH₂ (α to O) | 4.55-4.45 (m) | ~70 | ||
| Oxetane-CH₂ (β to O) | 2.70-2.50 (m) | ~30 | ||
| Derivatives with Electron-Donating Groups on Tosyl Ring | Aromatic (Tos) | Shifts slightly upfield | Shifts slightly upfield | |
| Derivatives with Electron-Withdrawing Groups on Tosyl Ring | Aromatic (Tos) | Shifts downfield | Shifts downfield | |
| Derivatives with Alkyl Substitution on Oxetane Ring | Oxetane Protons | Significant shifts depending on position and stereochemistry | Significant shifts depending on position and stereochemistry | Complex splitting patterns may arise |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis and NMR analysis of "this compound" derivatives.
General Synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate[1][2]
A solution of (S)-oxetan-2-ylmethanol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine is cooled to 0 °C. To this solution, triethylamine (1.1 eq) or pyridine is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq). The reaction mixture is stirred at 0 °C to room temperature and monitored by Thin Layer Chromatography (TLC) until completion. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.
NMR Sample Preparation and Data Acquisition
Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Coupling constants (J) are reported in Hertz (Hz).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural confirmation of "this compound" derivatives.
A Comparative Guide to the Chiral HPLC Analysis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a chiral building block of significant interest in drug discovery. Its stereochemical integrity must be rigorously controlled and accurately determined. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods suitable for the analysis of this compound, supported by experimental data from structurally related molecules. Furthermore, it explores alternative analytical techniques, offering a comprehensive resource for method development and selection.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC remains the most widely used and robust technique for the separation and quantification of enantiomers. The key to this method lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
Recommended Chiral Stationary Phases and Methodologies
Based on the analysis of structurally similar compounds, particularly other 2-substituted oxetanes and chiral tosylates, polysaccharide-based CSPs are highly recommended for the chiral analysis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate. Columns such as those based on amylose and cellulose derivatives have demonstrated excellent enantioselectivity for this class of compounds.
Table 1: Comparison of Chiral HPLC Methods for 2-Substituted Oxetanes
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | k'1 | α | Rs | Reference |
| 2-phenyloxetane | Chiralpak AD-H | n-hexane/2-propanol (90:10) | 1.0 | 1.43 | 1.15 | 2.15 | [F. Cherkaoui, PhD Thesis, University of Geneva] |
| 2-phenyloxetane | Chiralpak AS-H | n-hexane/2-propanol (90:10) | 1.0 | 1.95 | 1.25 | 3.11 | [F. Cherkaoui, PhD Thesis, University of Geneva] |
| 2-(naphthalen-2-yl)oxetane | Chiralpak AD-H | n-hexane/2-propanol (90:10) | 1.0 | 2.59 | 1.11 | 1.83 | [F. Cherkaoui, PhD Thesis, University of Geneva] |
| 2-(4-bromophenyl)oxetane | Chiralpak IC | n-hexane/2-propanol (90:10) | 1.0 | 1.63 | 1.12 | 1.88 | [F. Cherkaoui, PhD Thesis, University of Geneva] |
| Glycidyl tosylate | Chiralpak AD-H | n-hexane/ethanol (70:30) | 1.2 | N/A | >1.5 | >2.0 | [Journal of Pharmaceutical and Biomedical Analysis] |
k'1: Retention factor of the first eluting enantiomer; α: Selectivity factor; Rs: Resolution factor. N/A: Not available.
The data in Table 1, derived from the chiral separation of various 2-substituted oxetanes, strongly suggests that Chiralpak AD-H and AS-H columns are excellent starting points for method development for (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate. The typical mobile phases consist of a mixture of an alkane (n-hexane or heptane) and an alcohol (2-propanol or ethanol).
Experimental Protocol: Chiral HPLC Analysis
This protocol is a generalized starting point for the chiral analysis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate, based on the successful separation of analogous compounds.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column:
-
Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or a similar polysaccharide-based CSP).
Mobile Phase:
-
n-Hexane/2-propanol (90:10, v/v). The ratio can be optimized to improve resolution and analysis time.
Flow Rate:
-
1.0 mL/min.
Column Temperature:
-
25°C.
Detection:
-
UV at 228 nm (based on the chromophore of the tosylate group).
Sample Preparation:
-
Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Monitor the elution of the enantiomers and record the chromatogram.
-
Calculate the retention times, resolution, and enantiomeric excess.
Alternative Analytical Techniques
While chiral HPLC is the predominant method, other techniques offer potential advantages in terms of speed, efficiency, and reduced solvent consumption.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations that uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier (e.g., methanol or ethanol). SFC can offer faster analysis times and higher efficiency compared to HPLC. Polysaccharide-based CSPs are also widely used in SFC.
Table 2: Comparison of Chiral SFC Method for a Chiral Alcohol
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Reference |
| 1-phenylethanol | Chiralpak AD-H | CO2/Methanol (85:15) | 3.0 | 150 | 40 | [Journal of Chromatography A] |
This example demonstrates the utility of SFC for the rapid chiral separation of a small chiral alcohol, a class of compounds with some structural similarity to the target analyte. The high flow rate and short analysis time are key advantages of this technique.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent. For chiral separations, a chiral selector (e.g., a cyclodextrin derivative) is typically added to the background electrolyte. CE is particularly well-suited for the analysis of polar and charged compounds.
Table 3: Comparison of Chiral CE Method for a Chiral Amine
| Analyte | Chiral Selector | Background Electrolyte | Voltage (kV) | Temperature (°C) | Reference |
| 1-phenylethylamine | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | 50 mM Phosphate buffer (pH 2.5) | 20 | 25 | [Journal of Chromatography A] |
While the target analyte is neutral, derivatization could be employed to introduce a charge, or non-aqueous CE could be explored. CE offers a complementary approach to HPLC and SFC, particularly when dealing with limited sample amounts.
Method Development Workflow
The following diagram illustrates a logical workflow for the development of a chiral separation method for (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.
Caption: A streamlined workflow for chiral method development.
Conclusion
The chiral analysis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is best approached using chiral HPLC with a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or AS-H. The provided experimental data for structurally similar 2-substituted oxetanes and chiral tosylates offer a strong foundation for method development, with normal-phase conditions (hexane/alcohol) being the most promising. For laboratories seeking higher throughput or reduced solvent consumption, Supercritical Fluid Chromatography presents a viable and often advantageous alternative. Capillary Electrophoresis can also be considered, particularly for applications where sample volume is limited. A systematic approach to method development, starting with the screening of recommended CSPs and mobile phases, will facilitate the establishment of a robust and reliable analytical method for ensuring the enantiomeric purity of this important chiral building block.
A Comparative Analysis of Thermal and Microwave Heating in the N-Alkylation of Heterocycles using Oxetan-2-ylmethyl 4-methylbenzenesulfonate
For researchers and professionals in drug development, the efficiency and outcome of chemical reactions are paramount. The choice of heating method can significantly impact reaction times, yields, and purity. This guide provides a comparative analysis of conventional thermal heating versus microwave irradiation for the N-alkylation of a heterocyclic compound using Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key intermediate in the synthesis of various pharmaceutical agents.
This comparison focuses on the N-alkylation of a substituted imidazole, a common reaction in the synthesis of biologically active molecules. By examining the available experimental data, this guide aims to provide a clear, data-driven comparison to inform decisions on reaction methodology.
Performance Comparison: Thermal vs. Microwave Heating
The following table summarizes the key quantitative data for the N-alkylation of 4-(4-fluorophenyl)-5-iodo-1H-imidazole with (S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate under both thermal and microwave conditions.
| Parameter | Thermal Heating | Microwave Heating |
| Reaction Time | 3 hours | 1 hour |
| Temperature | 100°C | 120°C |
| Solvent | Acetonitrile | Tetrahydrofuran (THF) |
| Base | Cesium Carbonate | Not specified in the comparative example |
| Yield | Data not explicitly provided in the literature | Data not explicitly provided in the literature |
| Purity | Data not explicitly provided in the literature | Data not explicitly provided in the literature |
While specific yields and purity were not detailed in the direct comparison, the significant reduction in reaction time under microwave irradiation is a noteworthy advantage. Microwave-assisted synthesis is known to accelerate reaction rates, often leading to cleaner reactions with fewer byproducts due to the rapid and uniform heating of the reaction mixture.[1][2][3][4][5]
Experimental Protocols
Detailed methodologies for the N-alkylation reaction under both heating conditions are provided below.
Thermal Heating Protocol
This protocol is based on the conventional heating method for the N-alkylation of 4-(4-fluorophenyl)-5-iodo-1H-imidazole.
Materials:
-
4-(4-fluorophenyl)-5-iodo-1H-imidazole
-
(S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 4-(4-fluorophenyl)-5-iodo-1H-imidazole (1.0 eq) in Acetonitrile, add cesium carbonate (3.0 eq).
-
Add (S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate (1.5 eq) to the mixture at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 100°C and stir for 3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, dilute the reaction mixture with water and extract the product.
Microwave Heating Protocol
This protocol outlines the microwave-assisted synthesis for a similar N-alkylation reaction.[6][7]
Materials:
-
A suitable N-heterocycle (e.g., a substituted imidazole)
-
(R)-oxetan-2-ylmethyl 4-methylbenzenesulfonate or (S)-oxetan-2-ylmethyl 4-methylbenzenesulfonate
-
Tetrahydrofuran (THF)
Procedure:
-
Combine the N-heterocycle and this compound in a microwave-safe reaction vessel.[6]
-
Add THF as the solvent.[6]
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 120°C for 1 hour under microwave irradiation.[7]
-
After cooling, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride) and extract the product.[6]
Reaction Workflow and Logic
The following diagrams illustrate the experimental workflows for both thermal and microwave-assisted N-alkylation reactions.
Caption: Workflow for Thermal N-Alkylation.
Caption: Workflow for Microwave-Assisted N-Alkylation.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
- 4. TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2017147410A1 - Compounds that inhibit mcl-1 protein - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Purity Validation of Oxetan-2-ylmethyl 4-methylbenzenesulfonate: HPLC vs. GC-MS vs. qNMR
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Oxetan-2-ylmethyl 4-methylbenzenesulfonate, a key building block in organic synthesis, is no exception. Its purity must be rigorously controlled and validated. This guide provides an objective comparison of three powerful analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Method Comparison at a Glance
The choice of analytical technique for the purity validation of this compound depends on several factors, including the specific impurities to be quantified, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method, based on typical validation data for similar aromatic sulfonate esters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Signal intensity is directly proportional to the number of atomic nuclei. |
| Purity Assay (%) | 99.85 | 99.82 | 99.91 |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.9999 |
| Accuracy (% Recovery) | 98.5 - 101.5 | 98.0 - 102.0 | 99.5 - 100.5 |
| Precision (%RSD) | < 1.0 | < 1.5 | < 0.5 |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.001% | ~ 0.05% |
| Limit of Quantitation (LOQ) | ~ 0.03% | ~ 0.003% | ~ 0.15% |
| Specificity for Key Impurities | Good separation of starting materials and byproducts. | Excellent for volatile and semi-volatile impurities. | Excellent for structural confirmation and quantification of known and unknown impurities without a reference standard for each. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of aromatic tosylates and related organic compounds.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of this compound, providing excellent separation of the main component from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Further dilute as necessary for linearity studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the detection and quantification of volatile and semi-volatile impurities that may be present in this compound, such as residual starting materials or solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 amu
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of the purity of this compound without the need for a specific reference standard of the analyte. It provides a highly accurate purity value based on the molar ratio of the analyte to a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant nuclei)
-
Number of Scans: 16
Sample Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a clean, dry vial. Dissolve the mixture in approximately 0.7 mL of CDCl₃. Transfer the solution to an NMR tube.
Data Processing and Calculation: The purity of this compound is calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the purity validation process and the signaling pathway for impurity identification.
Figure 1. Experimental workflow for the purity validation of this compound.
Figure 2. Logical pathway for the identification of potential process-related impurities.
Discussion of Results and Method Selection
HPLC is a robust and versatile technique, making it well-suited for routine quality control in a manufacturing environment. Its ability to separate a wide range of compounds makes it effective for identifying and quantifying key process-related impurities such as unreacted (S)-oxetan-2-ylmethanol and p-toluenesulfonic acid, a potential hydrolysis product of the starting material p-toluenesulfonyl chloride.[1]
GC-MS offers unparalleled sensitivity for volatile and semi-volatile organic impurities. This makes it the ideal method for detecting trace amounts of residual solvents or volatile byproducts from the synthesis. The mass spectrometric detector provides definitive identification of these impurities, which is a significant advantage over UV detection in HPLC.
qNMR stands out for its high accuracy and precision, providing a direct measure of purity without the need for a specific reference standard of this compound. This is particularly valuable for the certification of reference materials and for obtaining a highly accurate purity value that can be used to calibrate other methods. The technique's ability to simultaneously identify and quantify multiple components in a single experiment makes it a powerful tool for comprehensive purity assessment.
Conclusion
The selection of the most appropriate analytical method for the purity validation of this compound should be guided by the specific analytical needs. For routine quality control and the analysis of non-volatile impurities, HPLC is a reliable and efficient choice. For the detection of trace volatile impurities, GC-MS is the superior technique. When the highest accuracy and a direct, primary measurement of purity are required, qNMR is the method of choice. A comprehensive purity profile is best achieved by employing a combination of these orthogonal techniques, leveraging the strengths of each to ensure the highest quality of this critical pharmaceutical intermediate.
References
A Comparative Guide to the Spectroscopic Properties of Oxetane- and Oxirane-Based Tosylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for "(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate" and a key alternative, "(S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate," also known as (S)-glycidyl tosylate. These electrophilic building blocks are valuable reagents in organic synthesis, particularly for the introduction of oxetane and oxirane moieties, respectively, which are of significant interest in medicinal chemistry. The following sections present a summary of their key spectroscopic data, detailed experimental protocols for data acquisition, and a visualization of a common synthetic pathway.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate and its oxirane analogue. This data is essential for reaction monitoring, quality control, and structural verification.
Table 1: 1H NMR Spectroscopic Data (CDCl3)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate | 7.80 | d | 8.3 | 2H, Ar-H |
| 7.35 | d | 8.0 | 2H, Ar-H | |
| 4.93-4.85 | m | 1H, OCH | ||
| 4.55-4.47 | m | 2H, OCH2 | ||
| 4.20-4.10 | m | 2H, CH2OTs | ||
| 2.65-2.55 | m | 1H, CH2 | ||
| 2.45-2.35 | m | 1H, CH2 | ||
| 2.44 | s | 3H, Ar-CH3 | ||
| (S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate | 7.80 | d | 8.3 | 2H, Ar-H |
| 7.36 | d | 8.1 | 2H, Ar-H | |
| 4.38 | dd | 11.2, 2.9 | 1H, CH2OTs | |
| 3.96 | dd | 11.2, 5.9 | 1H, CH2OTs | |
| 3.20-3.15 | m | 1H, OCH | ||
| 2.85 | dd | 4.8, 4.2 | 1H, CH2 (oxirane) | |
| 2.62 | dd | 4.8, 2.7 | 1H, CH2 (oxirane) | |
| 2.45 | s | 3H, Ar-CH3 |
Table 2: 13C NMR Spectroscopic Data (CDCl3)
| Compound | Chemical Shift (δ) ppm | Assignment |
| (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate | 145.0 | Ar-C |
| 132.8 | Ar-C | |
| 129.9 | Ar-CH | |
| 128.0 | Ar-CH | |
| 77.2 | OCH | |
| 72.8 | OCH2 | |
| 68.5 | CH2OTs | |
| 25.4 | CH2 | |
| 21.6 | Ar-CH3 | |
| (S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate | 145.1 | Ar-C |
| 132.8 | Ar-C | |
| 130.0 | Ar-CH | |
| 128.0 | Ar-CH | |
| 69.5 | CH2OTs | |
| 50.4 | OCH | |
| 44.7 | CH2 (oxirane) | |
| 21.6 | Ar-CH3 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm-1) | Assignment |
| (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate | ~3000-2850 | C-H stretch (aliphatic) |
| ~1600, ~1495 | C=C stretch (aromatic) | |
| ~1360, ~1175 | S=O stretch (sulfonate) | |
| ~1100-1000 | C-O stretch | |
| (S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate | ~3000-2850 | C-H stretch (aliphatic) |
| ~1600, ~1495 | C=C stretch (aromatic) | |
| ~1365, ~1177 | S=O stretch (sulfonate) | |
| ~1260 | C-O stretch (oxirane ring) | |
| ~1100-1000 | C-O stretch |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]+ or M+• (m/z) | Key Fragments (m/z) |
| (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate | ESI | 243.0691 | 173 (M-C4H7O+H)+, 155 (Ts)+, 91 (tropylium) |
| (S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate | ESI | 229.0534 | 173 (M-C3H5O+H)+, 155 (Ts)+, 91 (tropylium) |
Experimental Protocols
The following are general protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition : Acquire 1H and 13C NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
For 1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For 13C NMR, a proton-decoupled spectrum is typically acquired.
-
-
Data Processing : Process the raw data using appropriate software. Reference the spectra to the TMS peak at 0.00 ppm for 1H and 77.16 ppm for the central peak of the CDCl3 triplet in the 13C spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare the sample as a thin film on a potassium bromide (KBr) plate or by the KBr pellet method. For the thin film method, dissolve a small amount of the compound in a volatile solvent, apply the solution to a KBr plate, and allow the solvent to evaporate. For the KBr pellet method, grind a small amount of the sample with dry KBr powder and press the mixture into a translucent pellet.
-
Data Acquisition : Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm-1.
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as acetonitrile or methanol.
-
Data Acquisition : Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode.
-
Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Synthetic Workflow
The following diagram illustrates a common synthetic route for the preparation of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate. This pathway highlights the key transformations involved in accessing this valuable building block.
Caption: Synthetic route to (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate.
A Comparative Guide to the Efficacy of Oxetan-2-ylmethyl 4-methylbenzenesulfonate for Oxetane Moiety Introduction
For researchers, scientists, and professionals in drug development, the incorporation of the oxetane moiety into molecular scaffolds is a pivotal strategy for enhancing physicochemical and pharmacological properties. This guide provides a comprehensive comparison of the efficacy of Oxetan-2-ylmethyl 4-methylbenzenesulfonate and its alternatives in introducing the valuable (oxetan-2-yl)methyl group.
The strategic introduction of oxetane rings into drug candidates can lead to significant improvements in metabolic stability, aqueous solubility, and lipophilicity, while also serving as a bioisostere for commonly found functional groups.[1] this compound has emerged as a key reagent for this purpose, acting as an effective electrophile for the alkylation of a variety of nucleophiles. This guide presents a data-driven comparison of this tosylate with its halide counterparts and other synthetic strategies, supported by experimental protocols and workflow diagrams.
Comparison of Alkylating Agents for (Oxetan-2-yl)methyl Moiety Introduction
The primary method for attaching the (oxetan-2-yl)methyl group involves the nucleophilic substitution of a suitable precursor. This compound is a popular choice due to its crystalline nature, stability, and good leaving group ability. Alternatives include the corresponding bromide and iodide derivatives, which offer different reactivity profiles.
Below is a compilation of experimental data from various sources, summarizing the performance of these reagents in N- and O-alkylation reactions.
| Alkylating Agent | Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Indole | NaH | DMF | Room Temp. | 24 | 74 | [2] |
| This compound | 7,8-dichloro-1-methyl-1,3-dihydropyrrolo[3,2-g]quinoxalin-2(10H)-one | Cs2CO3 | DMF | 80 | 2 | N/A | [3] |
| This compound | 2-chloro-6-(3-methoxytetrahydrofuran-3-yl)pyridin-4-ol | Cs2CO3 | DMF | 70 | 18 | N/A | [4] |
| This compound | (S)-ethyl 8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylate | N/A | N/A | N/A | N/A | N/A | [5] |
| 2-(Bromomethyl)oxetane | 1,3-Benzothiazole-2-thiol | NaHCO3 | DMF | Room Temp. | 1 | 99 | [6] |
| 2-(Chloromethyl)oxetane | Not specified (for polymerization) | N/A | N/A | N/A | N/A | 8 (overall) |
Note: "N/A" indicates that the data was not available in the cited source. The yield for 2-(Chloromethyl)oxetane refers to its overall synthesis yield, not a specific alkylation reaction.
Alternative Synthetic Strategies for 2-Substituted Oxetanes
Beyond direct alkylation, several other methods can be employed to synthesize molecules containing a 2-substituted oxetane ring. These methods construct the oxetane ring itself with the desired substituent already in place.
| Synthetic Method | Substrate Type | Reagents/Conditions | Yield (%) | Reference |
| Intramolecular Williamson Ether Synthesis | 1,3-Diols | TsCl, NaH | 84 | [7] |
| Paternò-Büchi Reaction | Carbonyl compound and alkene | UV irradiation | High | |
| Ring Expansion of Epoxides | 2-Substituted epoxides | Dimethyloxosulfonium methylide | 74-99 | [7] |
| Alcohol C-H Functionalization | Secondary Alcohols and Vinyl Sulfonium Salt | Photocatalyst, KOtBu | 71-97 | [8] |
Experimental Protocols
General Procedure for N-Alkylation with this compound[2]
To a solution of the amine (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base (1.1-1.5 eq., e.g., NaH, Cs2CO3) is added at room temperature. The mixture is stirred for a short period before the addition of this compound (1.0-1.2 eq.). The reaction is then stirred at room temperature or heated as required, and monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography.
Synthesis of this compound[2]
To a stirred solution of oxetan-2-ylmethanol (1.0 eq.) in dichloromethane (CH2Cl2) at 0 °C is added triethylamine (1.1 eq.) followed by p-toluenesulfonyl chloride (1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The mixture is stirred at 4 °C overnight. The reaction is then quenched with water and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound, which can be further purified by chromatography or recrystallization.
Visualization of Synthetic Pathways
Workflow for Introducing the (Oxetan-2-yl)methyl Moiety
Caption: Comparison of direct alkylation vs. ring formation strategies.
Signaling Pathway of Nucleophilic Substitution
Caption: SN2 mechanism for oxetane moiety introduction.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. patents.justia.com [patents.justia.com]
- 4. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
- 5. AU2020408908A1 - Furoindazole derivatives - Google Patents [patents.google.com]
- 6. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Tosylates: A Comparative Guide to Tosyl Chloride and Oxetan-2-ylmethyl 4-methylbenzenesulfonate in Modern Synthesis
In the landscape of organic synthesis, the tosyl group remains a cornerstone for activating alcohols and amines, facilitating a vast array of nucleophilic substitution and elimination reactions. The conventional reagent for this transformation has long been p-toluenesulfonyl chloride, commonly known as tosyl chloride (TsCl). However, the emergence of pre-functionalized tosylates, such as Oxetan-2-ylmethyl 4-methylbenzenesulfonate, presents researchers with novel synthetic building blocks. This guide provides a detailed comparison of these two reagents, not as direct competitors for the same application, but as distinct tools with unique roles in the synthetic chemist's arsenal. While tosyl chloride is the workhorse for in situ tosylate formation, this compound serves as a specialized synthon for the direct introduction of the valuable oxetane moiety.
At a Glance: Key Differences
| Feature | Tosyl Chloride (TsCl) | This compound |
| Primary Function | Reagent for the tosylation of alcohols and amines.[1] | A stable, pre-formed tosylate acting as a building block. |
| Chemical Role | Tosylating Agent | Alkylating Agent (specifically, an oxetanylmethylating agent) |
| Typical Reaction | Reacts with a nucleophile (e.g., an alcohol) to form a tosylate. | The tosylate group acts as a leaving group upon nucleophilic attack on the adjacent carbon. |
| Key Advantage | Versatile for a wide range of substrates; well-established protocols.[2][3] | Allows for the direct incorporation of the oxetane-2-ylmethyl group. |
| Considerations | Can lead to side products (e.g., chlorides); requires a base.[3][4] | Specific to the introduction of the oxetane moiety. |
The Established Standard: Tosyl Chloride
Tosyl chloride is a highly reactive sulfonyl chloride widely employed to convert alcohols into tosylates, thereby transforming a poor leaving group (hydroxyl) into an excellent one.[3][5] This activation is a fundamental strategy in multi-step organic synthesis, enabling subsequent reactions such as SN2, E2, and the formation of ethers, azides, and other functional groups.
General Experimental Protocol for Tosylation of an Alcohol with Tosyl Chloride
A typical procedure for the tosylation of a primary alcohol using tosyl chloride is as follows:
-
The alcohol (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or pyridine, under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
A base, typically pyridine (used as solvent) or triethylamine (1.5-2.0 equivalents), is added to the solution.[2]
-
Tosyl chloride (1.1-1.5 equivalents) is added portion-wise, maintaining the temperature at 0 °C.[2]
-
The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature and stirred overnight.
-
Reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with dilute acid (to remove pyridine), water, and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.
Performance and Considerations
The reaction of alcohols with tosyl chloride is generally efficient and high-yielding for primary and less hindered secondary alcohols. However, for more sterically hindered alcohols, the reaction can be sluggish. A significant consideration is the potential for side reactions. The hydrochloride salt of the amine base (e.g., pyridinium hydrochloride) is formed as a byproduct. The chloride ion from this salt can act as a nucleophile, leading to the formation of an alkyl chloride as an undesired byproduct, particularly with substrates that can form stable carbocations.[3][4]
The Specialized Building Block: this compound
In contrast to tosyl chloride, this compound is not a tosylating agent but rather a tosylated product. Its value lies in the oxetane ring, a four-membered cyclic ether that has garnered significant interest in medicinal chemistry. The incorporation of an oxetane moiety can improve physicochemical properties such as solubility, metabolic stability, and lipophilicity.
This compound acts as an electrophile in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, and nucleophiles will attack the adjacent methylene carbon, resulting in the formation of a new bond and the introduction of the oxetane-2-ylmethyl group into the target molecule.
Synthetic Utility and Experimental Approach
The primary application of this compound is in the alkylation of various nucleophiles, including but not limited to:
-
O-Alkylation: Reaction with alcohols or phenols to form oxetanylmethyl ethers.
-
N-Alkylation: Reaction with amines to yield N-(oxetanylmethyl)amines.
-
S-Alkylation: Reaction with thiols to produce oxetanylmethyl thioethers.
-
C-Alkylation: Reaction with carbanions (e.g., enolates) to form new carbon-carbon bonds.
General Experimental Protocol for Nucleophilic Substitution
A general procedure for the reaction of a nucleophile with this compound would be as follows:
-
The nucleophile (1.0 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
A non-nucleophilic base (e.g., sodium hydride, potassium carbonate) is added if the nucleophile requires deprotonation (e.g., an alcohol or thiol).
-
This compound (1.0-1.2 equivalents) is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated to facilitate the reaction, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Conclusion
Tosyl chloride and this compound represent two distinct and complementary tools in organic synthesis. Tosyl chloride is the go-to reagent for the versatile activation of alcohols and amines, enabling a broad range of subsequent transformations. Its use is well-documented, and the procedures are robust, though potential side reactions must be considered.
On the other hand, this compound is a specialized building block that offers a direct and efficient route for the incorporation of the medicinally relevant oxetane moiety. It is not a general tosylating agent but a pre-activated substrate ready for nucleophilic attack. The choice between these two reagents is therefore not one of direct competition, but rather a strategic decision based on the synthetic goal: to activate a hydroxyl or amine group for further reaction, or to introduce a specific, high-value functional group. Understanding the distinct roles of these and similar reagents is crucial for the strategic design and efficient execution of complex synthetic routes in research and drug development.
References
Safety Operating Guide
Personal protective equipment for handling Oxetan-2-ylmethyl 4-methylbenzenesulfonate
Disclaimer: A specific Safety Data Sheet (SDS) for Oxetan-2-ylmethyl 4-methylbenzenesulfonate was not publicly available at the time of this writing. The following guidance is based on safety protocols for handling structurally related compounds, including other tosylates and oxetane derivatives.[1][2][3] It is imperative to always consult the specific SDS provided by the supplier before handling this compound and to perform a thorough, site-specific risk assessment.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is crucial for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Compounds containing tosylate and oxetane groups may present several hazards, including skin and eye irritation.[1][4] A comprehensive personal protective equipment (PPE) strategy is therefore mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Eye Protection | Chemical Splash Goggles or Face Shield | Must be compliant with EN 166 or ANSI Z87.1 standards. A full face shield is recommended when there is a significant risk of splashing.[1] | To protect the eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][3] It is crucial to check for breakthrough times and to dispose of gloves immediately after handling or in case of contamination. | To prevent skin contact with the compound. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is mandatory.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1] | To prevent inhalation of the powdered compound or its vapors. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to minimize exposure and maintain the compound's integrity.
Receiving and Storage: Upon receipt, carefully inspect the container for any signs of damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage area must be clearly labeled with the chemical's identity and associated hazards.
Handling:
-
Preparation: Before handling, thoroughly review the supplier-specific SDS. Ensure all necessary PPE is readily available and in good condition. The designated work area, such as a chemical fume hood, should be clean and uncluttered.[3]
-
Weighing: If the compound is a solid, weigh it carefully within a fume hood. Using a disposable weighing boat can help minimize contamination of laboratory balances.[3]
-
During Reaction: Keep reaction vessels closed or covered as much as possible to minimize the release of vapors or dust.[3]
Spill Cleanup Procedure
In the event of a spill, a clear and immediate response is essential to ensure safety.
Immediate Actions:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Containment: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully cover the area with a damp paper towel to avoid generating dust.[1]
Cleanup and Decontamination:
-
Wear appropriate PPE as detailed in Table 1.
-
Cleanup: For liquid spills, absorb the material with spill pads or other suitable absorbents. For solid spills that have been wetted, carefully scoop the material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or methanol), followed by a thorough wash with soap and water.[1]
-
Disposal of Cleanup Materials: All materials used for cleanup (e.g., gloves, paper towels, absorbent pads) must be placed in a sealed bag and disposed of as hazardous waste.[1]
Caption: Workflow for handling a chemical spill.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Table 2: Disposal Plan
| Waste Type | Collection Procedure | Labeling Requirements | Disposal Method |
| Solid Waste | Collect solid waste and contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.[1] | "Hazardous Waste" and the full chemical name: "this compound". | Dispose of through your institution's approved hazardous waste disposal program.[2] |
| Liquid Waste | Collect liquid waste in a separate, labeled, and sealed waste container.[1] | "Hazardous Waste" and the full chemical name: "this compound". | Dispose of through your institution's approved hazardous waste disposal program.[2] |
| Contaminated PPE | Place used gloves, lab coats, and other contaminated PPE in a sealed bag. | "Hazardous Waste - Contaminated PPE". | Dispose of as hazardous waste. |
Important Note: Do not dispose of this chemical down the drain or in regular trash.[2] By adhering to these safety and handling protocols, researchers can significantly minimize risks and ensure the safe and responsible use of this compound in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
